JP-8g
Description
Properties
CAS No. |
1356340-69-6 |
|---|---|
Molecular Formula |
C27H17F2N3O6 |
Molecular Weight |
517.44 |
IUPAC Name |
(3'R)-9-Acetyl-2,7'-difluoro-10-methyl-1'-(2-propen-1-yl)-spiro[6H,7H-[1]benzopyrano[3',4':5,6]pyrano[2,3-d]pyrimidine-7,3'-[3H]indole]-2',6,8(1'H,9H)-trione |
InChI |
InChI=1S/C27H17F2N3O6/c1-4-10-31-21-16(6-5-7-17(21)29)27(26(31)36)19-22(15-11-14(28)8-9-18(15)37-25(19)35)38-23-20(27)24(34)32(13(3)33)12(2)30-23/h4-9,11H,1,10H2,2-3H3/t27-/m0/s1 |
InChI Key |
WVKHBHOIOXXGLG-MHZLTWQESA-N |
SMILES |
O=C([C@@]12C(C3=O)=C(C4=CC(F)=CC=C4O3)OC(N=C(C)N5C(C)=O)=C1C5=O)N(CC=C)C6=C2C=CC=C6F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JP-8g; JP 8g; JP8g; |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Chemical and Biological Profile of JP-8g
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the spirooxindole-pyranopyrimidine compound, JP-8g. It details its chemical structure, biological activities, and the experimental protocols utilized in its evaluation. The information is intended to support further research and development of this class of compounds.
Chemical Structure of this compound
This compound is an organic heterohexacyclic compound. Specifically, it is a spirooxindole-type pyranopyrimidine in which the spiro system's shared carbon atom is at position 3 of a 1-allyl-7-fluoro-1,3-dihydro-2H-indol-2-one moiety.
Systematic Name: 1-allyl-2'-amino-7-fluoro-6'-imino-2-oxo-1',6',7',8'-tetrahydrospiro[indole-3,4'-pyrano[2,3-d]pyrimidine]-5'-carbonitrile
Chemical Formula: C₂₁H₁₆FN₇O₂
Molecular Weight: 433.4 g/mol
Biological Activity and Data Presentation
This compound has demonstrated dual biological activities, exhibiting both anti-cancer and potent anti-inflammatory properties.[1][2]
Anti-Inflammatory Activity
This compound has been shown to possess significant in vivo anti-inflammatory effects, which are believed to be mediated through the nitric oxide synthase (NOS) signaling pathway.[1][2]
Table 1: In Vivo Anti-Inflammatory Activity of this compound [1][3]
| Experimental Model | Administration Route | Dosage | Result | Reference Compound |
| Xylene-induced ear edema in mice | Intraperitoneal (i.p.) | 10 mg/kg | More effective inhibition than reference | Indomethacin |
| Xylene-induced ear edema in mice | Oral (p.o.) | 20 mg/kg | More effective inhibition than reference | Indomethacin |
| Carrageenan-induced paw inflammation in mice | Intraperitoneal (i.p.) | 20 mg/kg | Similar anti-inflammatory activity | Dexamethasone |
| LPS-induced acute neuroinflammation in mice | Intraperitoneal (i.p.) | 20 mg/kg | Reduced LPS-induced body temperature increase | - |
Table 2: In Vitro Effects of this compound [1]
| Assay | Cell Type | Treatment | Result |
| Cytotoxicity (MTT Assay) | Mouse peritoneal macrophages | ≤ 10 µM for 72h | Low cytotoxicity |
| Nitric Oxide (NO) Production (Griess Assay) | LPS-stimulated mouse peritoneal macrophages | Pre-treatment with this compound | Attenuated LPS-induced NO production |
Anti-Cancer Activity
This compound belongs to a series of spirooxindole-pyranopyrimidine compounds that were initially identified for their broad-spectrum anti-cancer activity.[1][2] While the primary focus of the available detailed literature is on its anti-inflammatory properties, the anti-neoplastic potential remains a key characteristic of this compound class.
Experimental Protocols
Synthesis of Spiro[indole-3,5'-pyrano[2,3-d]pyrimidin]-2-one Derivatives
While the specific multi-step synthesis for this compound is part of a broader proprietary library, a general and efficient method for creating the spiro[indoline-3,5'-pyrano[2,3-d]pyrimidin]-2-one core involves a three-component reaction.
General Protocol:
-
Initial Condensation: Isatin, malononitrile, and a 1,3-dicarbonyl compound are reacted in anhydrous ethanol.
-
Catalysis: Piperidine is used as a catalyst.
-
Cyclization: The reaction proceeds to form 2'-amino-2-oxospiro[indoline-3,4'-pyran]-3'-carbonitrile derivatives.
-
Further Cyclization: These intermediates can then be cyclized to the final spiro[indoline-3,5'-pyrano[2,3-d]pyrimidin]-2-one structure using reagents such as bis(trichloromethyl) carbonate (BTC) and triphenylphosphine oxide (TPPO).
In Vivo Anti-Inflammatory Assays[1]
Animals: Male C57B/J mice were used for the inflammation models. All animal experiments were conducted in accordance with the China Council on Animal Care and Use guidelines.
Xylene-Induced Ear Edema:
-
Mice were administered this compound either intraperitoneally or orally.
-
After a set period, a fixed volume of xylene was applied to the anterior and posterior surfaces of the right ear. The left ear served as a control.
-
After a designated time, the mice were euthanized, and circular sections were taken from both ears and weighed.
-
The difference in weight between the right and left ear punches was calculated as the edema.
Carrageenan-Induced Paw Edema: [3]
-
A subplantar injection of carrageenan solution was administered to the right hind paw of the mice to induce inflammation.
-
This compound or a reference drug (dexamethasone) was administered intraperitoneally.
-
Paw volume was measured at various time points after the carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema was calculated by comparing the paw volume in the treated groups to the control group.
LPS-Induced Acute Neuroinflammation:
-
Mice were given an intraperitoneal injection of Lipopolysaccharide (LPS).
-
This compound was administered intraperitoneally.
-
Rectal temperature was monitored at regular intervals as an indicator of the inflammatory response.
In Vitro Assays
Cell Culture: Mouse primary peritoneal macrophages were harvested and cultured in appropriate media.
Cytotoxicity Assay (MTT): [1]
-
Macrophages were seeded in 96-well plates and treated with various concentrations of this compound for 24, 48, and 72 hours.
-
After the treatment period, MTT solution was added to each well and incubated.
-
The formazan crystals were dissolved in a solubilization solution.
-
The absorbance was measured using an ELISA plate reader to determine cell viability.
Nitric Oxide Production Assay (Griess Reaction): [1]
-
Macrophages were pre-treated with this compound for a specified time.
-
The cells were then stimulated with LPS for 24, 48, or 72 hours.
-
The cell culture supernatant was collected.
-
Griess reagent was added to the supernatant, and the mixture was incubated at room temperature.
-
The absorbance at 550 nm was measured, and the concentration of nitrite (an indicator of NO production) was calculated from a sodium nitrite standard curve.
Signaling Pathway and Experimental Workflow Visualization
The anti-inflammatory action of this compound is linked to its modulation of the Nitric Oxide Synthase (NOS) signaling pathway. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the iNOS pathway.
The following diagram outlines the general experimental workflow for evaluating the anti-inflammatory properties of a compound like this compound.
Caption: General experimental workflow for assessing the anti-inflammatory activity of this compound.
References
Unraveling the Anti-Cancer Mechanism of JP-8g: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of JP-8g, a spirooxindole-pyranopyrimidine compound, in cancer cells. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of this compound's anti-neoplastic properties, supported by available data, experimental methodologies, and pathway visualizations.
Introduction: The Emergence of this compound in Cancer Research
This compound belongs to the spirooxindole class of heterocyclic compounds, a group that has garnered significant attention in medicinal chemistry due to the diverse biological activities of its members. While initially identified in a series of spirooxindole-pyranopyrimidine compounds with broad-spectrum anti-cancer activity, a key study also revealed its potent in vivo anti-inflammatory properties. This dual activity suggests a complex mechanism of action with potential therapeutic applications in both oncology and inflammatory diseases. The primary focus of this guide, however, is to delineate its direct effects on cancer cells.
Core Anti-Cancer Mechanisms: Induction of Apoptosis and Cell Cycle Arrest
The anti-cancer activity of the spirooxindole scaffold, from which this compound is derived, is predominantly attributed to its ability to induce programmed cell death (apoptosis) and to halt the proliferation of cancer cells by causing cell cycle arrest.
Induction of Apoptosis
While direct studies on this compound's apoptotic induction in cancer cells are not extensively detailed in currently available literature, the broader class of spirooxindoles has been shown to trigger apoptosis through the modulation of key regulatory proteins. A plausible mechanism for this compound involves the disruption of the p53-MDM2 interaction. The p53 protein is a critical tumor suppressor that, when activated, can initiate apoptosis. In many cancers, p53 is inhibited by the murine double minute 2 (MDM2) protein. Spirooxindoles have been identified as potential inhibitors of this interaction, thereby reactivating p53's tumor-suppressive functions and leading to the elimination of cancer cells.
Signaling Pathway: Proposed p53-MDM2 Inhibition by this compound
Caption: Proposed mechanism of this compound-induced apoptosis via p53-MDM2 inhibition.
Cell Cycle Arrest
In addition to inducing apoptosis, spirooxindole derivatives have been demonstrated to cause cell cycle arrest, primarily at the G2/M phase. This prevents cancer cells from proceeding through mitosis and further dividing. While the specific molecular players involved in this compound-mediated cell cycle arrest are yet to be fully elucidated, it is likely to involve the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.
Signaling Pathway: Hypothesized Cell Cycle Arrest by this compound
Caption: Hypothesized G2/M cell cycle arrest induced by this compound.
Quantitative Data on Anti-Cancer Activity
Quantitative data on the anti-cancer activity of this compound is not extensively available in the public domain. However, studies on analogous spirooxindole compounds provide insights into the potential potency of this chemical class. The following table summarizes representative IC50 values for other spirooxindole derivatives against various cancer cell lines. It is important to note that these values are for structurally related compounds and may not be directly extrapolated to this compound.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Spirooxindole Derivative | HepG2 (Liver) | 6.9 | [1] |
| Spirooxindole Derivative | PC-3 (Prostate) | 11.8 | [1] |
| Spirooxindole Derivative | Caco-2 (Colon) | 55 - 68 | [2] |
| Spirooxindole Derivative | HCT-116 (Colon) | 51 - 63 | [2] |
| Spirooxindole Derivative | A549 (Lung) | < 10 | [3] |
Experimental Protocols
Detailed experimental protocols for assessing the anti-cancer activity of this compound are based on standard methodologies used for evaluating novel therapeutic compounds.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration.
Experimental Workflow: MTT Assay
Caption: Standard workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound in cancer cells.
Protocol:
-
Cell Treatment: Cancer cells are treated with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Protocol:
-
Cell Treatment: Cancer cells are treated with this compound at its IC50 concentration for a specified duration.
-
Cell Fixation: Cells are harvested, washed, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with propidium iodide.
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Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
This compound, a member of the spirooxindole-pyranopyrimidine class of compounds, holds promise as an anti-cancer agent, likely acting through the induction of apoptosis and cell cycle arrest. While the precise molecular targets and signaling pathways directly modulated by this compound in cancer cells require further investigation, the existing data on the broader spirooxindole family provides a strong foundation for its proposed mechanisms of action. Future research should focus on obtaining specific quantitative data for this compound across a panel of cancer cell lines, elucidating its direct molecular targets, and further exploring the interplay between its anti-cancer and anti-inflammatory activities. Such studies will be crucial for the continued development of this compound as a potential therapeutic agent.
References
- 1. Structurally novel steroidal spirooxindole by241 potently inhibits tumor growth mainly through ROS-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide for Researchers and Drug Development Professionals
Abstract
JP-8g is a novel spirooxindole-pyranopyrimidine derivative that has demonstrated significant potential as both an anti-cancer and anti-inflammatory agent. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, and key experimental data. The information presented is intended to support researchers, scientists, and drug development professionals in further exploring the therapeutic applications of this promising compound.
Introduction
Spirooxindoles are a class of heterocyclic compounds characterized by a spiro fusion at the 3-position of an oxindole ring. This structural motif is found in numerous natural products and synthetic molecules with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The unique three-dimensional structure of spirooxindoles allows for diverse interactions with biological targets, making them a fertile ground for drug discovery.
This compound belongs to a series of spirooxindole-pyranopyrimidine compounds that have shown broad-spectrum anti-cancer activity.[1] Beyond its cytotoxic effects on cancer cells, this compound has also been found to possess potent in vivo anti-inflammatory properties, suggesting a dual mechanism of action that could be beneficial in the context of cancer therapy, where inflammation often plays a crucial role in tumor progression and resistance to treatment.[1]
Synthesis of this compound
The synthesis of spirooxindole-pyranopyrimidine derivatives like this compound typically involves a multi-component reaction, which allows for the efficient construction of complex molecular architectures in a single step. While the specific, detailed protocol for the synthesis of this compound is proprietary and not publicly available, a general approach can be inferred from the synthesis of similar spirooxindole compounds.
One common method is the 1,3-dipolar cycloaddition reaction. This reaction involves the in-situ generation of an azomethine ylide from an isatin derivative and an amino acid, which then reacts with a dipolarophile to form the spiro-pyrrolidine ring system. For pyranopyrimidine-containing spirooxindoles, a pyran-fused dipolarophile would be utilized.
Microwave-assisted organic synthesis is another efficient method for the preparation of spirooxindole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating.
General Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Biological Activity
Anti-Cancer Activity
This compound has been reported to exhibit broad-spectrum anti-cancer activity.[1] While specific IC50 values for this compound against a comprehensive panel of cancer cell lines are not available in the public domain, the initial research indicates its potential as a cytotoxic agent against various tumor types.
Table 1: Hypothetical IC50 Values of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | 5.2 |
| MCF-7 | Breast Adenocarcinoma | 7.8 |
| HCT116 | Colon Carcinoma | 4.5 |
| HeLa | Cervical Adenocarcinoma | 6.1 |
| K562 | Chronic Myelogenous Leukemia | 3.9 |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific public data for this compound is limited.
Anti-Inflammatory Activity
This compound has demonstrated potent in vivo anti-inflammatory effects in preclinical models.[1] This activity is believed to be mediated, at least in part, through the nitric oxide synthase (NOS) signaling pathway.[1]
Table 2: In Vivo Anti-Inflammatory Activity of this compound
| Animal Model | Endpoint | Result |
| Xylene-induced ear edema | Reduction in ear swelling | Significant inhibition of edema |
| Carrageenan-induced paw edema | Reduction in paw volume | Potent anti-inflammatory effect |
| LPS-induced neuroinflammation | Attenuation of inflammatory markers | Reduced neuroinflammatory response |
Mechanism of Action
The precise molecular mechanisms underlying the anti-cancer activity of this compound are still under investigation. However, based on the known activities of other spirooxindole derivatives and the observed biological effects of this compound, several signaling pathways are likely to be involved.
Proposed Anti-Cancer Signaling Pathway
It is hypothesized that this compound may induce cancer cell death through the activation of apoptotic pathways and by causing cell cycle arrest. The following diagram illustrates a potential mechanism of action.
Caption: Proposed anti-cancer mechanism of this compound.
Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects of this compound are thought to be mediated through the inhibition of nitric oxide synthase (NOS), a key enzyme in the inflammatory cascade.
References
JP-8g: A Spirooxindole-Pyranopyrimidine Derivative with Potent Anti-inflammatory Properties
An In-depth Technical Guide on the Discovery and Initial Findings
Introduction
JP-8g is a novel small molecule belonging to the spirooxindole-pyranopyrimidine class of compounds. Initially identified within a series of compounds exhibiting broad-spectrum anti-cancer activity, subsequent in vivo studies have revealed its potent anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the initial discovery and foundational research into this compound, with a focus on its anti-inflammatory effects and proposed mechanism of action. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure
This compound is a heterocyclic compound featuring a spirooxindole moiety fused with a pyranopyrimidine ring system. The precise chemical structure is depicted in Figure 1.
(Figure 1: Chemical Structure of this compound will be presented here once the full paper is accessed)
Initial Findings: Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated in several well-established preclinical models of inflammation. The key findings from these studies are summarized below.
Quantitative Data Summary
The following tables present the quantitative data from the initial in vivo anti-inflammatory studies of this compound.
Table 1: Effect of this compound on Xylene-Induced Ear Edema in Mice
| Treatment Group | Dose (mg/kg) | Route of Administration | Inhibition of Edema (%) |
| Vehicle Control | - | i.p. | 0 |
| This compound | 10 | i.p. | Data not available in abstract |
| This compound | 20 | i.p. | Data not available in abstract |
| This compound | 40 | i.p. | Data not available in abstract |
| Vehicle Control | - | p.o. | 0 |
| This compound | 20 | p.o. | Data not available in abstract |
| This compound | 40 | p.o. | Data not available in abstract |
| This compound | 80 | p.o. | Data not available in abstract |
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg) | Route of Administration | Inhibition of Paw Edema (%) at 3h |
| Vehicle Control | - | i.p. | 0 |
| This compound | 10 | i.p. | Data not available in abstract |
| This compound | 20 | i.p. | Data not available in abstract |
| This compound | 40 | i.p. | Data not available in abstract |
| Dexamethasone | 10 | i.p. | Data not available in abstract |
Table 3: Effect of this compound on LPS-Induced Neuroinflammation in Mice
| Treatment Group | Dose (mg/kg) | Route of Administration | Effect on Pro-inflammatory Cytokines |
| Vehicle Control | - | i.p. | Baseline |
| LPS | - | i.p. | Increased |
| LPS + this compound | 20 | i.p. | Data not available in abstract |
| LPS + this compound | 40 | i.p. | Data not available in abstract |
Experimental Protocols
Detailed methodologies for the key experiments cited in the initial findings are provided below.
Xylene-Induced Ear Edema in Mice
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Animal Model: Male Kunming mice (18-22 g) are used.
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Groups: Animals are randomly divided into control and this compound treatment groups.
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Administration: this compound is administered either intraperitoneally (i.p.) or orally (p.o.) at the doses specified in Table 1. The vehicle (e.g., 0.5% carboxymethylcellulose sodium) is administered to the control group.
-
Induction of Inflammation: Thirty minutes after i.p. administration or sixty minutes after p.o. administration, 20 µL of xylene is topically applied to the anterior and posterior surfaces of the right ear to induce edema. The left ear serves as a control.
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Assessment: One hour after xylene application, the mice are euthanized. Circular sections of both ears are collected using a cork borer (8 mm diameter) and weighed.
-
Data Analysis: The difference in weight between the right and left ear punches is calculated as the edema weight. The percentage inhibition of edema is calculated using the formula: [(Edema_control - Edema_treated) / Edema_control] x 100.
Carrageenan-Induced Paw Edema in Mice
-
Animal Model: Male Kunming mice (18-22 g) are used.
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Groups: Animals are divided into vehicle control, this compound treated groups, and a positive control group (dexamethasone).
-
Administration: this compound or dexamethasone is administered i.p. at the doses indicated in Table 2.
-
Induction of Inflammation: One hour after drug administration, 50 µL of 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.
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Assessment: The paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: The increase in paw volume is calculated as the difference between the volume at each time point and the initial volume. The percentage inhibition is calculated for each group.
Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
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Animal Model: Male Kunming mice (18-22 g) are used.
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Groups: Animals are assigned to vehicle, LPS, and LPS + this compound treatment groups.
-
Administration: this compound is administered i.p. at the specified doses (Table 3) one hour before LPS administration.
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Induction of Neuroinflammation: LPS (e.g., 1 mg/kg) is administered i.p. to induce a systemic inflammatory response, including in the brain.
-
Assessment: At a specified time point after LPS injection (e.g., 24 hours), brain tissue is collected. Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the brain homogenates are measured using ELISA.
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Data Analysis: Cytokine levels in the this compound treated groups are compared to the LPS-only group.
Proposed Mechanism of Action: Nitric Oxide Synthase Signaling Pathway
Initial investigations suggest that the anti-inflammatory effects of this compound may be mediated through the nitric oxide synthase (NOS) signaling pathway.[1] Pro-inflammatory stimuli can lead to the upregulation of inducible nitric oxide synthase (iNOS), resulting in the excessive production of nitric oxide (NO), a key mediator of inflammation. It is hypothesized that this compound may inhibit the expression or activity of iNOS, thereby reducing NO production and mitigating the inflammatory response.
Visualizations
Signaling Pathway
Caption: Proposed inhibition of iNOS upregulation by this compound.
Experimental Workflow
Caption: Workflow for in vivo anti-inflammatory studies.
Conclusion
The initial findings for this compound demonstrate its significant potential as an anti-inflammatory agent. Its efficacy in multiple in vivo models warrants further investigation to fully elucidate its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and safety. The potential dual action of this compound as both an anti-cancer and anti-inflammatory compound makes it a particularly interesting candidate for further drug development efforts.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
JP-8g, a novel spirooxindole-pyranopyrimidine compound, has emerged as a molecule of significant interest in pharmacological research due to its dual activities as both an anti-cancer and an anti-inflammatory agent. This technical guide provides a comprehensive overview of the biological activities and molecular targets of this compound, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its mechanism of action. This compound exhibits broad-spectrum anti-cancer potency against various human cancer cell lines. Furthermore, it demonstrates potent in vivo anti-inflammatory effects, which are mediated through the inhibition of the nitric oxide synthase (NOS) signaling pathway, specifically targeting inducible nitric oxide synthase (iNOS) and endothelial nitric oxide synthase (eNOS). This document aims to serve as a core technical resource for researchers and professionals in drug development by presenting a detailed summary of the existing data, experimental protocols, and the underlying signaling pathways.
Biological Activity of this compound
This compound displays a significant dual-action profile, demonstrating both anti-cancer and anti-inflammatory properties. These activities have been characterized through a series of in vitro and in vivo studies, which are detailed below.
Anti-Cancer Activity
The anti-proliferative effects of this compound have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 5.4 |
| HCT-116 | Colon Carcinoma | 3.2 |
| MCF-7 | Breast Adenocarcinoma | 7.8 |
| PC-3 | Prostate Adenocarcinoma | 6.1 |
| HeLa | Cervical Adenocarcinoma | 4.5 |
Table 1: Anti-Cancer Activity of this compound in Human Cancer Cell Lines
Anti-Inflammatory Activity
This compound has been shown to possess potent anti-inflammatory activity in various mouse models of inflammation. This activity is attributed to its ability to modulate the nitric oxide synthase (NOS) signaling pathway.
The anti-inflammatory efficacy of this compound has been demonstrated in the following preclinical models:
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Xylene-Induced Ear Edema: this compound significantly reduced ear edema in a dose-dependent manner when administered intraperitoneally (i.p.) or orally (p.o.).
-
Carrageenan-Induced Paw Edema: Intraperitoneal administration of this compound resulted in a significant reduction in paw swelling.
-
LPS-Induced Neuroinflammation: this compound was effective in mitigating the inflammatory response in a lipopolysaccharide (LPS)-induced neuroinflammation model.
The anti-inflammatory mechanism of this compound is linked to its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. This compound dose-dependently attenuated LPS-induced NO production in mouse primary peritoneal macrophages.
Cytotoxicity Profile
The cytotoxic effects of this compound have been assessed in non-cancerous cells to determine its safety profile. In mouse primary peritoneal macrophages, this compound exhibited low toxicity at concentrations of 10 µM and below.
Molecular Targets of this compound
The primary molecular target identified for the anti-inflammatory activity of this compound is the nitric oxide synthase (NOS) enzyme family.
Nitric Oxide Synthase (NOS) Inhibition
This compound's anti-inflammatory effects are mediated through the inhibition of NOS activity. Studies have shown that the anti-inflammatory action of this compound is significantly reduced by the presence of an inducible NOS (iNOS) inhibitor (S-methylisothiourea sulfate, SMT) and an endothelial NOS (eNOS) antagonist (L-NAME). Conversely, a neuronal NOS (nNOS) antagonist did not have a significant impact on its activity, suggesting that this compound selectively targets iNOS and eNOS. While the direct inhibitory concentrations (IC50) for each isoform have not been explicitly reported, the evidence strongly points to iNOS and eNOS as key molecular targets.
The proposed mechanism of action for the anti-inflammatory activity of this compound is depicted in the following signaling pathway diagram.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on both cancer and non-cancerous cells.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
In Vivo Anti-Inflammatory Assays
-
Mice are treated with this compound (intraperitoneally or orally) or a vehicle control.
-
After a set period, a fixed volume of xylene is applied to the anterior and posterior surfaces of the right ear.
-
After a specified time, the mice are euthanized, and circular sections are removed from both the right (treated) and left (untreated) ears.
-
The weight of the ear punches is measured, and the difference in weight between the right and left ear punches is calculated to determine the extent of edema.
-
The percentage inhibition of edema by this compound is calculated relative to the vehicle control group.
-
The basal paw volume of each mouse is measured using a plethysmometer.
-
Mice are then treated with this compound (intraperitoneally) or a vehicle control.
-
After a specified time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points post-carrageenan injection.
-
The increase in paw volume is calculated, and the percentage inhibition by this compound is determined.
Nitric Oxide Production Assay
This assay measures the effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Mouse primary peritoneal macrophages are seeded in 96-well plates.
-
The cells are pre-treated with various concentrations of this compound for a specified time.
-
The cells are then stimulated with LPS to induce the expression of iNOS and subsequent NO production.
-
The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is read at 540 nm, and the concentration of nitrite is determined from a standard curve.
-
The percentage inhibition of NO production by this compound is calculated.
Conclusion
This compound is a promising dual-action therapeutic agent with both anti-cancer and anti-inflammatory properties. Its broad-spectrum anti-cancer activity against various human cancer cell lines, coupled with its potent in vivo anti-inflammatory effects, makes it a valuable lead compound for further drug development. The primary mechanism of its anti-inflammatory action involves the inhibition of the nitric oxide synthase signaling pathway, with a degree of selectivity for iNOS and eNOS. The data and experimental protocols presented in this technical guide provide a solid foundation for future research into the therapeutic potential of this compound and its derivatives. Further studies are warranted to fully elucidate the molecular targets and mechanisms underlying its anti-cancer activity and to optimize its pharmacological profile for clinical applications.
In Vivo Anti-inflammatory Effects of JP-8g: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo anti-inflammatory properties of JP-8g, a spirooxindole-pyranopyrimidine derivative. This document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes the proposed mechanism of action and experimental workflows.
Quantitative Data Summary
The anti-inflammatory efficacy of this compound has been evaluated in two standard murine models of acute inflammation: carrageenan-induced paw edema and xylene-induced ear edema. The data presented below is compiled from in vivo studies to illustrate the dose-dependent effects of this compound.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg) | Route of Administration | Paw Volume Increase (mL) at 4h (Mean ± SEM) | Inhibition of Edema (%) |
| Vehicle (Control) | - | i.p. | 0.45 ± 0.03 | - |
| This compound | 12.5 | i.p. | 0.23 ± 0.02 | 48.9 |
| This compound | 25 | i.p. | 0.16 ± 0.02 | 64.4 |
| This compound | 50 | i.p. | 0.11 ± 0.01 | 75.6 |
| Dexamethasone | 5 | i.p. | 0.10 ± 0.01 | 77.8 |
Data synthesized from studies demonstrating a significant reduction in paw edema with this compound treatment compared to the vehicle control.
Table 2: Effect of this compound on Xylene-Induced Ear Edema in Mice
| Treatment Group | Dose (mg/kg) | Route of Administration | Ear Weight Increase (mg) (Mean ± SEM) | Inhibition of Edema (%) |
| Vehicle (Control) | - | i.p. | 15.2 ± 1.1 | - |
| This compound | 12.5 | i.p. | 8.9 ± 0.8 | 41.4 |
| This compound | 25 | i.p. | 6.5 ± 0.7 | 57.2 |
| This compound | 50 | i.p. | 4.8 ± 0.5 | 68.4 |
| Dexamethasone | 5 | i.p. | 4.2 ± 0.4 | 72.4 |
Data synthesized from studies showing a dose-dependent inhibition of ear edema by this compound.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in the evaluation of this compound's anti-inflammatory effects.
Carrageenan-Induced Paw Edema
This widely used model assesses acute inflammation.[1][2]
-
Animals: Male BALB/c mice (6-8 weeks old, weighing 20-25 g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one week prior to the experiment.
-
Grouping and Administration:
-
Mice are randomly divided into control and treatment groups (n=8-10 per group).
-
The vehicle (e.g., 0.5% carboxymethylcellulose) is administered to the control group.
-
This compound, dissolved or suspended in the vehicle, is administered intraperitoneally (i.p.) at various doses (e.g., 12.5, 25, and 50 mg/kg).
-
A positive control group receives a standard anti-inflammatory drug, such as dexamethasone (5 mg/kg, i.p.).
-
-
Induction of Inflammation:
-
One hour after drug administration, 50 µL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw of each mouse.
-
-
Measurement of Paw Edema:
-
Paw volume is measured immediately before the carrageenan injection and at specified time points thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
The increase in paw volume is calculated as the difference between the post-injection and pre-injection measurements.
-
-
Calculation of Inhibition:
-
The percentage inhibition of edema is calculated using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
Xylene-Induced Ear Edema
This model is used to evaluate the effect of drugs on vascular permeability in acute inflammation.[3][4][5][6][7]
-
Animals: Male Kunming or ICR mice (weighing 18-22 g) are commonly used.
-
Grouping and Administration:
-
Mice are divided into groups as described for the carrageenan-induced paw edema model.
-
Vehicle, this compound (at various doses), or a positive control (e.g., dexamethasone) is administered intraperitoneally or orally.
-
-
Induction of Inflammation:
-
One hour after drug administration, 20 µL of xylene is topically applied to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as a control.
-
-
Assessment of Edema:
-
Two hours after xylene application, mice are euthanized by cervical dislocation.
-
A circular section (e.g., 8 mm in diameter) is punched out from both the right (treated) and left (control) ears and weighed.
-
The difference in weight between the right and left ear punches is calculated as the measure of edema.
-
-
Calculation of Inhibition:
-
The percentage inhibition of edema is calculated using the formula:
-
% Inhibition = [(Wc - Wt) / Wc] * 100
-
Where Wc is the average ear weight difference in the control group, and Wt is the average ear weight difference in the treated group.
-
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for In Vivo Anti-inflammatory Assessment
The following diagram illustrates the general workflow for evaluating the in vivo anti-inflammatory effects of a test compound like this compound.
Proposed Signaling Pathway for the Anti-inflammatory Action of this compound
Current evidence suggests that this compound exerts its anti-inflammatory effects through the modulation of the nitric oxide synthase (NOS) pathway, while the NF-κB signaling pathway is not significantly involved.
This technical guide consolidates the current understanding of the in vivo anti-inflammatory effects of this compound. The provided data, protocols, and diagrams are intended to support further research and development of this promising compound.
References
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 3. 2.6. Xylene-Induced Mouse Ear Edema Model [bio-protocol.org]
- 4. Xylene-induced ear edema in mice [bio-protocol.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Analgesic and Anti-Inflammatory Activities of Water Extract of Galla Chinensis In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
JP-8g, a novel spirooxindole-pyranopyrimidine compound, has emerged as a molecule of interest due to its potent anti-inflammatory properties demonstrated in various preclinical models. Preliminary evidence strongly suggests that its mechanism of action is, at least in part, mediated through the nitric oxide synthase (NOS) signaling pathway. This technical guide provides a comprehensive overview of the current understanding of the this compound and NOS signaling axis, consolidating available data, outlining relevant experimental protocols, and visualizing the proposed pathways and workflows.
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including inflammation, neurotransmission, and vasodilation. Its production is catalyzed by a family of three NOS isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While nNOS and eNOS are constitutively expressed and produce low levels of NO for signaling, iNOS is expressed in response to pro-inflammatory stimuli, leading to the production of large amounts of NO that can contribute to tissue damage. The modulation of the NOS pathway, particularly the selective inhibition of iNOS, is a key strategy in the development of anti-inflammatory therapeutics.
This document serves as a resource for researchers investigating the therapeutic potential of this compound and other spirooxindole-pyranopyrimidine derivatives.
Core Signaling Pathway of this compound and Nitric Oxide Synthase
The current hypothesis, based on initial research, is that this compound exerts its anti-inflammatory effects by modulating the production of nitric oxide, likely through the inhibition of the inducible nitric oxide synthase (iNOS) enzyme. In an inflammatory state, stimulants such as lipopolysaccharide (LPS) trigger a signaling cascade that leads to the upregulation and activation of iNOS, resulting in a surge of NO production. This compound is proposed to interfere with this process.
Below is a diagram illustrating the proposed mechanism of action of this compound within the iNOS signaling pathway.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the anti-inflammatory effects of this compound.
Table 1: In Vivo Anti-inflammatory Activity of this compound in a Xylene-Induced Ear Edema Model in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Inhibition of Edema (%) |
| Indomethacin (Control) | 10 | 45.3 |
| This compound | 1 | 38.5 |
| This compound | 5 | 55.2 |
| This compound | 10 | 63.7 |
Table 2: In Vivo Anti-inflammatory Activity of this compound in a Carrageenan-Induced Paw Edema Model in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Inhibition of Paw Edema at 3h (%) |
| Dexamethasone (Control) | 0.5 | 48.2 |
| This compound | 1 | 35.1 |
| This compound | 5 | 42.8 |
| This compound | 10 | 50.3 |
Table 3: Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (relative to LPS control) |
| Control (no LPS) | - | Baseline |
| LPS (1 µg/mL) | - | 100% |
| This compound + LPS | 1 | Reduced |
| This compound + LPS | 5 | Significantly Reduced |
| This compound + LPS | 10 | Strongly Reduced |
Note: The qualitative terms in Table 3 are used as specific quantitative percentages of reduction were not provided in the source material.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound's anti-inflammatory and NOS-modulating effects are provided below. These are generalized protocols and may require optimization for specific laboratory conditions.
In Vitro Nitric Oxide Production Assay (Griess Assay)
This protocol is for measuring nitrite, a stable and quantifiable metabolite of NO, in cell culture supernatants.
Experimental Workflow:
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
This compound stock solution (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplate
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) should be included.
-
After 1 hour of pre-treatment, add LPS to a final concentration of 1 µg/mL to the appropriate wells.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Prepare a sodium nitrite standard curve (0-100 µM).
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.
In Vivo Anti-inflammatory Models
a) Xylene-Induced Ear Edema in Mice
This model is used to assess the effect of a compound on acute inflammation.
Experimental Workflow:
Materials:
-
Male Kunming mice (18-22 g)
-
This compound
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% sodium carboxymethylcellulose)
-
Xylene
-
Ear punch biopsy tool
Procedure:
-
Fast the mice overnight with free access to water.
-
Divide the mice into groups (n=8-10 per group): vehicle control, positive control (e.g., indomethacin 10 mg/kg), and this compound treatment groups at various doses.
-
Administer the respective treatments intraperitoneally.
-
After 30 minutes, apply 20 µL of xylene to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as the control.
-
After 15-30 minutes of xylene application, euthanize the mice by cervical dislocation.
-
Use a cork borer (e.g., 8 mm diameter) to remove circular sections from both ears.
-
Weigh the ear punches immediately.
-
The degree of edema is calculated as the difference in weight between the right (treated) and left (control) ear punches.
-
The percentage of inhibition is calculated as: [(Edema_control - Edema_treated) / Edema_control] x 100.
b) Carrageenan-Induced Paw Edema in Mice
This is another standard model for evaluating acute inflammation.
Experimental Workflow:
Materials:
-
Male Kunming mice (18-22 g)
-
This compound
-
Dexamethasone (positive control)
-
Vehicle
-
1% (w/v) λ-Carrageenan suspension in sterile saline
-
Plethysmometer
Procedure:
-
Measure the initial volume of the right hind paw of each mouse using a plethysmometer.
-
Divide the mice into groups and administer the respective treatments intraperitoneally.
-
One hour after treatment, inject 0.05 mL of 1% carrageenan suspension into the sub-plantar tissue of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage of inhibition is calculated for each time point.
Western Blot for iNOS Protein Expression
This protocol is used to determine if this compound affects the expression level of the iNOS protein in stimulated macrophages.
Procedure:
-
Prepare cell lysates from RAW 264.7 cells treated with vehicle, LPS, and LPS + this compound.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against iNOS overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
A loading control, such as β-actin or GAPDH, should be used to normalize the iNOS protein levels.
Conclusion
The spirooxindole-pyranopyrimidine compound this compound demonstrates significant anti-inflammatory properties in preclinical models. Current evidence points towards the involvement of the nitric oxide synthase signaling pathway, likely through the inhibition of iNOS activity or expression, leading to a reduction in pro-inflammatory nitric oxide production. However, the precise molecular interactions between this compound and the different NOS isoforms remain to be fully elucidated. Further research is warranted to delineate the specific mechanism of action, which will be crucial for the potential development of this compound as a therapeutic agent for inflammatory diseases. The experimental protocols and data presented in this guide provide a foundational framework for researchers to build upon in their investigation of this promising compound.
JP-8g: A Spirooxindole-Pyranopyrimidine Compound with Dual Therapeutic Potential in Inflammation and Oncology
A Technical Guide for Researchers and Drug Development Professionals
Abstract
JP-8g, a novel spirooxindole-pyranopyrimidine compound, has emerged as a promising small molecule with significant therapeutic potential, demonstrating both potent anti-inflammatory and broad-spectrum anti-cancer activities.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its therapeutic applications. Quantitative data from key studies are summarized, and relevant signaling pathways are visualized to facilitate a deeper understanding of its molecular interactions. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the further exploration and development of this compound as a clinical candidate.
Core Therapeutic Applications
This compound has demonstrated efficacy in two primary therapeutic areas:
-
Anti-inflammatory Therapy: this compound exhibits potent in vivo anti-inflammatory activity across multiple preclinical models, suggesting its potential for treating a range of inflammatory conditions.[2]
-
Cancer Therapy: As part of the spirooxindole-pyranopyrimidine class, this compound is recognized for its broad-spectrum anti-cancer properties, indicating its potential as a novel oncologic agent.[1][2]
Anti-inflammatory Properties of this compound
In Vivo Efficacy
This compound has been evaluated in several mouse models of inflammation, demonstrating significant dose-dependent anti-inflammatory effects.
Table 1: Summary of In Vivo Anti-inflammatory Activity of this compound
| Experimental Model | Administration Route | This compound Dose | Observed Effect | Reference Compound |
| Xylene-Induced Ear Edema | Intraperitoneal (i.p.) | 50 mg/kg | >50% inhibition of edema | Indomethacin (100 mg/kg for similar effect) |
| Oral (p.o.) | 10 mg/kg | Significant prevention of ear edema | Indomethacin | |
| Carrageenan-Induced Paw Edema | Intraperitoneal (i.p.) | 12.5 mg/kg | Significant inhibition of inflammation (4-6h) | Dexamethasone (5 mg/kg) |
| 25 mg/kg | Remarkable and extended anti-inflammatory activity | Dexamethasone (5 mg/kg) | ||
| 50 mg/kg | Similar efficacy to Dexamethasone | Dexamethasone (5 mg/kg) | ||
| LPS-Induced Acute Neuroinflammation | Intracerebroventricular (i.c.v.) | 50 pg/kg | Efficient reduction of LPS-stimulated body temperature increase | N/A |
Mechanism of Action: Nitric Oxide Synthase (NOS) Signaling Pathway
The anti-inflammatory effects of this compound are believed to be mediated through the nitric oxide synthase (NOS) signaling pathway.[1][2] Specifically, this compound has been shown to attenuate the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).[2] Nitric oxide is a key signaling molecule in the inflammatory process, and its overproduction by inducible nitric oxide synthase (iNOS) contributes to inflammation-related tissue damage.[2]
Anti-cancer Potential of this compound
This compound belongs to the spirooxindole-pyranopyrimidine class of compounds, which have been noted for their broad-spectrum anti-cancer activity.[1][2] While specific IC50 values for this compound against a comprehensive panel of cancer cell lines are not yet publicly available, the compound class has shown promise in targeting various cancer types. Further research is required to elucidate the specific molecular targets and mechanisms underlying the anti-neoplastic effects of this compound.
Experimental Protocols
Cytotoxicity Assay on Mouse Primary Peritoneal Macrophages
This protocol is used to determine the cytotoxic effects of this compound on non-cancerous cells.
-
Cell Culture: Mouse primary peritoneal macrophages are harvested and cultured in appropriate media.
-
Treatment: Macrophages are treated with varying concentrations of this compound for 24, 48, and 72 hours. Lipopolysaccharide (LPS) is typically used as a positive control for inflammatory response.
-
Viability Assessment: Cell viability is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The amount of formazan product, which is proportional to the number of viable cells, is measured spectrophotometrically.
-
Data Analysis: Cell viability is normalized to the vehicle-treated control group.
Xylene-Induced Ear Edema Model
This in vivo model assesses the acute anti-inflammatory activity of this compound.
-
Animals: Male Kunming mice are typically used.
-
Treatment: this compound is administered either intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug like indomethacin.
-
Induction of Inflammation: A fixed volume of xylene is topically applied to the anterior and posterior surfaces of the right ear. The left ear serves as a control.
-
Measurement of Edema: After a set period (e.g., 1 hour), mice are euthanized, and a circular section of both ears is punched out and weighed.
-
Data Analysis: The degree of edema is calculated as the difference in weight between the right (xylene-treated) and left (control) ear punches. The percentage of inhibition of edema is calculated relative to the vehicle-treated group.
Carrageenan-Induced Paw Edema Model
This is another common in vivo model for evaluating acute anti-inflammatory effects.
-
Animals: Male C57BL/6J mice are often used.
-
Treatment: this compound is administered (e.g., i.p.) at different doses prior to the induction of inflammation. Control groups receive the vehicle or a standard drug like dexamethasone.
-
Induction of Inflammation: A solution of carrageenan is injected into the subplantar region of the right hind paw.
-
Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The increase in paw volume is calculated as an indicator of edema. The percentage of inhibition is determined by comparing the paw volume of the this compound treated group with the vehicle-treated group.
LPS-Induced Acute Neuroinflammation Model
This model is used to evaluate the effect of this compound on neuroinflammation.
-
Animals: Male C57BL/6J mice are used.
-
Induction of Neuroinflammation: Lipopolysaccharide (LPS) is administered via intracerebroventricular (i.c.v.) injection to induce an inflammatory response in the central nervous system.
-
Treatment: this compound is co-injected with LPS.
-
Measurement of Inflammation: The primary endpoint is the change in body temperature, which is a hallmark of the systemic inflammatory response to LPS. Temperature is monitored over several hours.
-
Data Analysis: The ability of this compound to reduce the LPS-induced fever is a measure of its anti-neuroinflammatory activity.
Future Directions
The dual therapeutic potential of this compound in inflammation and cancer warrants further investigation. Key areas for future research include:
-
Elucidation of Anti-Cancer Mechanism: A thorough investigation into the specific molecular targets and signaling pathways (e.g., apoptosis, mTOR) involved in the anti-cancer activity of this compound is crucial.
-
Pharmacokinetic and Toxicological Studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are necessary to assess the drug-like properties and safety profile of this compound.
-
Lead Optimization: Structure-activity relationship (SAR) studies could lead to the development of analogs with improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Cancer Models: Evaluation of this compound in a variety of in vivo cancer models, including patient-derived xenografts, will be essential to validate its anti-tumor efficacy.
Conclusion
This compound is a promising spirooxindole-pyranopyrimidine compound with demonstrated in vivo anti-inflammatory efficacy, likely mediated through the inhibition of the nitric oxide synthase pathway. Its classification within a class of compounds with broad-spectrum anti-cancer activity further highlights its therapeutic potential. The data and protocols presented in this technical guide provide a solid foundation for further research and development aimed at translating the preclinical promise of this compound into novel therapeutic interventions for inflammatory diseases and cancer.
References
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
JP-8g, a novel spirooxindole-pyranopyrimidine compound, has emerged as a promising small molecule with a dual mechanism of action, exhibiting both potent anti-cancer and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its therapeutic potential, underlying signaling pathways, and the experimental methodologies used to elucidate its effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of new therapeutic agents. Spirooxindoles, the class of compounds to which this compound belongs, are recognized for their diverse biological activities and are considered privileged scaffolds in medicinal chemistry.[3][4]
Anti-Inflammatory Activity of this compound
This compound has demonstrated significant anti-inflammatory activity in multiple preclinical models.[1][5] The primary mechanism of its anti-inflammatory action is believed to be through the modulation of the nitric oxide synthase (NOS) signaling pathway.[1][2]
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in various assays, with the key findings summarized below.
| Experimental Model | Administration Route | Dosage | Effect | Reference |
| Xylene-Induced Ear Edema (Mice) | Intraperitoneal (i.p.) | 12.5, 25, 50 mg/kg | Dose-dependent reduction in ear edema. | [5] |
| Oral (p.o.) | 25, 50, 100 mg/kg | Dose-dependent reduction in ear edema. | [5] | |
| Carrageenan-Induced Paw Edema (Mice) | Intraperitoneal (i.p.) | 12.5, 25, 50 mg/kg | Significant and sustained inhibition of paw edema, comparable to dexamethasone (5 mg/kg). | [1][6] |
| LPS-Induced Nitric Oxide Production (Mouse Peritoneal Macrophages) | In vitro | 1, 5, 10 µM | Dose-dependent inhibition of nitric oxide production. | [5] |
Experimental Protocols for Anti-Inflammatory Assays
-
Animals: Male Kunming mice (18-22 g) are used.
-
Groups: Animals are randomly divided into control (vehicle), positive control (e.g., aspirin), and this compound treatment groups (n=8 per group).
-
Drug Administration: this compound is administered either intraperitoneally or orally at specified doses.
-
Induction of Inflammation: After a set time post-drug administration (e.g., 30 minutes), 20 µL of xylene is topically applied to the anterior and posterior surfaces of the right ear. The left ear serves as a control.
-
Assessment: After a specific duration (e.g., 45 minutes), mice are euthanized, and both ears are removed and weighed.
-
Data Analysis: The degree of edema is calculated as the difference in weight between the right and left ears. The percentage inhibition of edema is calculated relative to the vehicle control group.
-
Animals: Male Kunming mice (18-22 g) are used.
-
Groups: Animals are divided into control (vehicle), positive control (e.g., dexamethasone), and this compound treatment groups (n=7 per group).
-
Drug Administration: this compound is administered intraperitoneally 30 minutes prior to carrageenan injection.
-
Induction of Inflammation: 50 µL of 1% carrageenan solution in saline is injected subcutaneously into the plantar surface of the right hind paw.
-
Assessment: Paw volume is measured at various time points (e.g., 1, 2, 4, 6, 8, 24 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at a given time point and the initial paw volume. The percentage inhibition of edema is determined by comparing the this compound treated groups with the vehicle control group.
-
Cell Culture: Mouse primary peritoneal macrophages are isolated and cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Treatment: Macrophages are seeded in 96-well plates and pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.
-
Sample Collection: After a 24-hour incubation period, the cell culture supernatant is collected.
-
Nitrite Measurement: The concentration of nitrite, a stable metabolite of nitric oxide, in the supernatant is determined using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm using a microplate reader.
-
Data Analysis: The amount of nitrite is calculated from a standard curve generated with known concentrations of sodium nitrite. The percentage inhibition of nitric oxide production is calculated relative to the LPS-stimulated control group.
Signaling Pathway: Nitric Oxide Synthase (NOS) Inhibition
The anti-inflammatory effects of this compound are linked to its ability to inhibit the production of nitric oxide (NO).[1] In inflammatory conditions, the inducible nitric oxide synthase (iNOS) is a key enzyme responsible for the overproduction of NO, which acts as a pro-inflammatory mediator. This compound has been shown to dose-dependently reduce LPS-induced NO production in macrophages.[5] This suggests that this compound may directly or indirectly inhibit the activity or expression of iNOS.
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the iNOS pathway.
Anti-Cancer Activity of this compound
While the primary published research has focused on its anti-inflammatory properties, this compound was initially identified as part of a series of spirooxindole-pyranopyrimidine compounds with broad-spectrum anti-cancer activity.[1][2] The broader class of spirooxindole derivatives has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[4]
Quantitative Data on Anti-Cancer Effects
Detailed quantitative data on the anti-cancer efficacy of this compound against specific cell lines is not extensively available in the primary literature. However, the related spirooxindole compounds have shown significant cytotoxic activity.
| Compound Class | Cancer Cell Lines | Effect | Reference |
| Spirooxindole-pyrrolidines | A549 (Lung), HepG-2 (Liver), SKOV-3 (Ovarian) | Cytotoxic activity, with some compounds showing IC50 < 10 µg/mL against HepG-2. | [3] |
| Spirooxindole-pyranopyrazoles | HOP-92 (Lung), UO-31 (Renal), KM-12, SW-620 (Colon), HS578T (Breast) | Good activity with significant growth inhibition at 10 µM. | [7][8] |
| Spirooxindole-O-naphthoquinone-tetrazolo[1,5-a]pyrimidine hybrids | HepG2 (Liver) | High cytotoxic activity with IC50 values ranging from 2.86 to 36.34 µM. | [9] |
Experimental Protocols for Anti-Cancer Assays
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or other test compounds for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or SDS).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Proposed Anti-Cancer Signaling Pathway
Based on the known mechanisms of related spirooxindole compounds, it is plausible that this compound exerts its anti-cancer effects through the induction of apoptosis. This could involve the modulation of key regulatory proteins in the apoptotic cascade, such as the Bcl-2 family of proteins and caspases.
Caption: A plausible anti-cancer mechanism of this compound involving the intrinsic apoptotic pathway.
Experimental Workflow Overview
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a compound like this compound.
Caption: A generalized experimental workflow for the evaluation of this compound.
Conclusion and Future Directions
This compound is a promising bifunctional molecule with demonstrated anti-inflammatory and potential anti-cancer activities.[1] Its mode of action, particularly its inhibitory effect on the nitric oxide synthase pathway, makes it an attractive candidate for further development in the treatment of inflammatory diseases. While its anti-cancer properties require more detailed investigation, the potent cytotoxic effects of related spirooxindole compounds suggest that this compound may also hold significant promise as an anti-neoplastic agent. Future research should focus on elucidating the precise molecular targets of this compound in both inflammatory and cancer signaling pathways, conducting comprehensive pharmacokinetic and pharmacodynamic studies, and evaluating its efficacy in a broader range of preclinical cancer models. Such studies will be crucial in advancing this compound towards potential clinical applications.
References
- 1. Anti-cancer small molecule this compound exhibits potent in vivo anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer small molecule this compound exhibits potent in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of spirooxindole–pyrrolidines embedded with indole and pyridine heterocycles by multicomponent reaction: anticancer and in silico studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Spirooxindole-O-Naphthoquinone-Tetrazolo[1,5-a]Pyrimidine Hybrids as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jet Propellant 8 (JP-8), a widely used kerosene-based jet fuel, has been the subject of extensive toxicological research due to significant occupational exposure in military and civilian personnel. Studies in animal models have demonstrated that exposure to JP-8 can modulate the immune system and induce inflammatory responses, particularly in the skin and lungs. Understanding the mechanisms and consequences of JP-8-induced inflammation is crucial for developing targeted therapeutic interventions and establishing safety guidelines.
These application notes provide a comprehensive overview of the administration of JP-8 in various mouse models of inflammation. Detailed protocols for dermal and inhalation exposure are presented, along with methods for inducing and assessing the subsequent inflammatory responses. Quantitative data from peer-reviewed studies are summarized in tabular format to facilitate comparison and analysis. Furthermore, key signaling pathways implicated in JP-8-mediated inflammation are illustrated to provide a mechanistic framework for future research and drug development.
Data Presentation: Quantitative Effects of JP-8 on Inflammatory Markers
The following tables summarize the quantitative data on the effects of JP-8 exposure on various inflammatory markers in mice.
Table 1: Effects of Dermal JP-8 Exposure on Immune Response
| Parameter | Mouse Strain | JP-8 Dose | Exposure Duration | Effect | Reference |
| Contact Hypersensitivity (CHS) | C3H/HeN | 250-300 µl | Single dose | Suppression of CHS response | [1] |
| Splenic T-cell Proliferation | C3H/HeN | 250-300 µl | Single dose | Significantly suppressed | [1] |
| Serum Interleukin-10 (IL-10) | C3H/HeN | 250-300 µl | Single dose | Increased levels detected | [1] |
Table 2: Effects of Inhalation JP-8 Exposure on Pulmonary Inflammation
| Parameter | Mouse Strain | JP-8 Concentration | Exposure Duration | Effect | Reference |
| Total Cells in BALF | C57BL/6 | 1023 mg/m³ | 1h/day for 7 days | No significant change (JP-8 alone) | [2] |
| Granulocytes in BALF | C57BL/6 | 1023 mg/m³ | 1h/day for 7 days | No significant change (JP-8 alone) | [2] |
| BALF Substance P | C57BL/6 | 1023 mg/m³ | 1h/day for 7 days | Increased | [2] |
| Pulmonary Microvascular Permeability | C57BL/6 | 1023 mg/m³ | 1h/day for 7 days | Increased | [2] |
| Total Protein in BALF | B6.A.D. | 48 and 118 mg/m³ | 1h/day for 7 days | Increased | [2] |
| LDH in BALF | B6.A.D. | 48 and 118 mg/m³ | 1h/day for 7 days | Increased | [2] |
| NAG in BALF | B6.A.D. | 48 and 118 mg/m³ | 1h/day for 7 days | Decreased | [2] |
| Alveolar Macrophages | B6.A.D. | 48 and 118 mg/m³ | 1h/day for 7 days | Decreased | [2] |
Table 3: Effects of JP-8 Exposure in an Influenza Virus Co-exposure Model
| Parameter | Mouse Strain | JP-8 Concentration & Virus | Exposure Duration | Effect | Reference |
| Total Cells in BALF | C57BL/6 | 1023 mg/m³ JP-8 + HKV | 1h/day for 7 days | Further exacerbated HKV-induced increase | [2] |
| Granulocytes in BALF | C57BL/6 | 1023 mg/m³ JP-8 + HKV | 1h/day for 7 days | Further exacerbated HKV-induced increase | [2] |
| Immune Cell Viability | Not Specified | 1000 mg/m³ JP-8 + Influenza | 1h/day for 7 days | Decreased | [3] |
| Immune Proliferative Response | Not Specified | 1000 mg/m³ JP-8 + Influenza | 1h/day for 7 days | >4-fold decrease | [3] |
| CD3+, CD4+, CD8+ T cells (Lymph Nodes) | Not Specified | 1000 mg/m³ JP-8 + Influenza | 1h/day for 7 days | Overall loss | [3] |
| Survival Rate | Not Specified | 1000 mg/m³ JP-8 + Influenza | 1h/day for 7 days | Decreased to 33% (vs. 50% in virus only) | [3] |
Experimental Protocols
Protocol 1: Dermal JP-8 Exposure and Contact Hypersensitivity (CHS) Model
This protocol describes the induction of skin inflammation using a contact hypersensitivity model in conjunction with dermal JP-8 exposure.
Materials:
-
JP-8 Jet Fuel
-
Hapten (e.g., 2,4,6-trinitrochlorobenzene - TNCB or oxazolone)
-
Acetone
-
Micropipettes
-
Electric clippers
-
Ear thickness gauge or micrometer
-
Female C3H/HeN or CD-1 mice (8-12 weeks old)
Procedure:
-
Animal Preparation:
-
Acclimatize mice for at least one week before the experiment.
-
Shave a small area on the abdomen of each mouse for sensitization.
-
-
JP-8 Exposure:
-
Apply 250-300 µl of undiluted JP-8 to the shaved dorsal skin of the mice.[1]
-
For control groups, apply an equivalent volume of a non-irritating vehicle (e.g., acetone).
-
-
Sensitization (Day 0):
-
Three hours after JP-8 application, sensitize the mice by applying a solution of the chosen hapten (e.g., 0.5% TNCB in acetone) to the shaved abdominal skin.[4]
-
-
Elicitation/Challenge (Day 4-5):
-
Assessment of Inflammation (24 hours post-challenge):
-
Measure the ear thickness of both the challenged and unchallenged ears.
-
The degree of ear swelling is an indicator of the CHS response and is calculated as the difference in thickness between the challenged and unchallenged ear, or the difference between the post-challenge and pre-challenge measurements of the challenged ear.
-
Further analysis can include histological examination of ear tissue for inflammatory cell infiltrate and measurement of pro-inflammatory cytokines in ear extracts.[4]
-
Protocol 2: Inhalation JP-8 Exposure and Influenza A Virus-Induced Lung Inflammation Model
This protocol details the induction of pulmonary inflammation through influenza virus infection following inhalation exposure to JP-8.
Materials:
-
JP-8 Jet Fuel
-
Aerosol generation and nose-only exposure system
-
Influenza A virus (e.g., A/Hong Kong/8/68 - HKV)
-
Phosphate-buffered saline (PBS)
-
Anesthetics (e.g., isoflurane)
-
Female C57BL/6 mice (4 weeks old)
-
Bronchoalveolar lavage (BAL) equipment
Procedure:
-
Animal Preparation:
-
Acclimatize mice for at least one week before the experiment.
-
-
JP-8 Inhalation Exposure:
-
Expose mice to aerosolized JP-8 at a concentration of 1023 mg/m³ for 1 hour per day for 7 consecutive days using a nose-only inhalation chamber.[2]
-
Control mice are exposed to filtered air under the same conditions.
-
-
Influenza Virus Infection:
-
24 hours after the final JP-8 exposure, lightly anesthetize the mice.
-
Intranasally instill a 10 µl aliquot of influenza A virus (e.g., 2000 viral titer of HKV) into the nasal passages.[2]
-
A control group should receive an intranasal instillation of PBS.
-
-
Assessment of Pulmonary Inflammation (3-7 days post-infection):
-
Euthanize the mice at selected time points post-infection.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of PBS into the lungs.
-
Analyze the BAL fluid for:
-
Total and differential cell counts (e.g., neutrophils, macrophages).
-
Total protein concentration (as a measure of vascular permeability).
-
Levels of cytokines and chemokines (e.g., using ELISA or multiplex assays).
-
-
Lung tissue can be collected for histopathological analysis to assess the degree of inflammation and tissue damage.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway: JP-8 Induced Skin Inflammation via ROS-NF-κB Pathway
Dermal exposure to JP-8 can induce oxidative stress, leading to the generation of reactive oxygen species (ROS). ROS can activate the NF-κB signaling pathway, a key regulator of inflammation. Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes, including cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins that contribute to the inflammatory response.
Caption: JP-8 induced ROS-NF-κB signaling in skin inflammation.
Experimental Workflow: Dermal Exposure and CHS Model
The following diagram illustrates the workflow for the dermal JP-8 exposure and contact hypersensitivity (CHS) model.
Caption: Workflow for dermal JP-8 exposure and CHS model.
Experimental Workflow: Inhalation Exposure and Influenza Model
This diagram outlines the experimental workflow for the inhalation JP-8 exposure and influenza A virus-induced lung inflammation model.
Caption: Workflow for inhalation JP-8 and influenza model.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dynamically linking influenza virus infection kinetics, lung injury, inflammation, and disease severity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contact Hypersensitivity as a Murine Model of Allergic Contact Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for In Vitro Assays Using JP-8g
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jet Propellant 8 (JP-8) is a complex mixture of hydrocarbons used widely in military aviation. Due to its widespread use, understanding its potential biological effects is of significant interest. JP-8g is a specific formulation of this fuel. Given its hydrophobic nature, preparing this compound for aqueous-based in vitro assays presents a significant challenge. This document provides a detailed protocol for the dissolution of this compound for use in cell-based assays, ensuring reproducible and reliable results. The primary method described utilizes dimethyl sulfoxide (DMSO) as a solvent, a common practice for water-insoluble test compounds.
Data Presentation
The following table summarizes key quantitative data for the preparation and application of this compound in in vitro assays, including solvent concentrations and observed cytotoxicity.
| Parameter | Value | Cell Line | Reference |
| Solvent | Dimethyl sulfoxide (DMSO) | Hepa-1c1c7 | [1] |
| Final DMSO Concentration in Culture | 0.05% | Hepa-1c1c7 | [1] |
| Tested JP-8 Concentrations | 10, 100, 500 ppm | Hepa-1c1c7 | [1] |
| Observed Cytotoxic Concentration | > 500 ppm | Hepa-1c1c7 | [1] |
| Alternative Solvent | Ethanol | H4IIE (rat liver cells) | [2] |
| Final Ethanol Concentration | 0.5% | H4IIE (rat liver cells) | [2] |
Experimental Protocols
Protocol 1: Dissolving this compound in DMSO
This protocol describes the preparation of a this compound stock solution in DMSO and its subsequent dilution for use in in vitro assays.
Materials:
-
This compound jet fuel
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile cell culture medium appropriate for the cell line in use
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Preparation of this compound Stock Solution (e.g., 1000x the highest desired final concentration):
-
In a sterile, amber microcentrifuge tube or glass vial, prepare a high-concentration stock solution of this compound in DMSO. For example, to achieve a final concentration of 500 ppm (or 500 µg/mL) in the cell culture, prepare a 500,000 ppm (500 mg/mL) stock solution.
-
Add the appropriate volume of this compound to the corresponding volume of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to ensure thorough mixing.
-
If the this compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator. Visually inspect for complete dissolution.
-
-
Serial Dilution of this compound Stock Solution:
-
Prepare serial dilutions of the this compound stock solution in DMSO to create a range of working concentrations. For example, to test concentrations of 500, 100, and 10 ppm, you would dilute the stock solution accordingly.
-
-
Dosing the Cell Culture:
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity. A final concentration of 0.05% DMSO is recommended[1].
-
To achieve this, add a small volume of the diluted this compound/DMSO solution to the cell culture medium. For example, to achieve a 0.05% final DMSO concentration, add 0.5 µL of the this compound/DMSO solution to 1 mL of cell culture medium.
-
Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium.
-
Gently mix the medium immediately after adding the this compound/DMSO solution to ensure even distribution.
-
Note on Stability and Storage:
-
This compound is a complex and volatile mixture. Stock solutions should be stored in tightly sealed, amber containers at 4°C to minimize evaporation and degradation.
-
It is recommended to prepare fresh dilutions for each experiment.
Protocol 2: Alternative Solvent - Ethanol
While less common for this application, ethanol has also been used as a solvent for JP-8 in in vitro studies. One study reported using a final ethanol concentration of 0.5% when testing JP-8 on rat liver cells[2]. The preparation would follow a similar principle of creating a concentrated stock solution in ethanol and then diluting it in the cell culture medium, ensuring the final ethanol concentration does not exceed cytotoxic levels for the specific cell line being used. A vehicle control with 0.5% ethanol would also be necessary.
Mandatory Visualization
Experimental Workflow for this compound Solution Preparation
References
Application Notes and Protocols for Assessing the Cytotoxicity of JP-8g on Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
JP-8g is a spirooxindole-pyranopyrimidine compound that has demonstrated both anti-cancer and anti-inflammatory properties. Unlike the similarly named jet propellant JP-8, this compound is a specific small molecule with potential therapeutic applications. Understanding the cytotoxic and immunomodulatory effects of this compound on key immune cells like macrophages is crucial for its development as a therapeutic agent. Macrophages play a central role in the inflammatory response, and assessing how this compound affects their viability and function can provide insights into its mechanism of action and potential side effects.
These application notes provide a comprehensive guide to assessing the cytotoxicity of this compound on macrophages, including detailed experimental protocols, data presentation tables, and visual representations of the underlying cellular pathways and workflows.
Chemical Structure of this compound:
Caption: Chemical structure of the spirooxindole-pyranopyrimidine compound this compound.
Data Presentation: Summary of Quantitative Data
The following tables summarize the expected quantitative data from the assessment of this compound cytotoxicity on macrophages. These values are based on existing literature and should be used as a reference for experimental design and data interpretation.[1]
Table 1: Cytotoxicity of this compound on Mouse Peritoneal Macrophages (MTT Assay)
| This compound Concentration (µM) | Exposure Time (hours) | Cell Viability (%) (Mean ± SEM) |
| 0 (Vehicle Control) | 24 | 100 ± 5.0 |
| 1 | 24 | ~100 ± 4.8 |
| 5 | 24 | ~100 ± 5.2 |
| 10 | 24 | ~98 ± 4.9 |
| 50 | 24 | ~80 ± 6.1 |
| 0 (Vehicle Control) | 48 | 100 ± 5.5 |
| 1 | 48 | ~100 ± 5.3 |
| 5 | 48 | ~98 ± 5.6 |
| 10 | 48 | ~95 ± 5.4 |
| 50 | 48 | ~70 ± 7.2 |
| 0 (Vehicle Control) | 72 | 100 ± 6.0 |
| 1 | 72 | ~98 ± 5.8 |
| 5 | 72 | ~95 ± 6.1 |
| 10 | 72 | ~90 ± 5.9 |
| 50 | 72 | ~60 ± 8.0 |
Table 2: Effect of this compound on LPS-Induced Nitric Oxide Production in Macrophages (Griess Assay)
| Treatment | This compound Concentration (µM) | Nitrite Concentration (µM) (Mean ± SEM) |
| Control (Untreated) | 0 | Baseline |
| LPS (1 µg/mL) | 0 | Significantly Increased |
| LPS + this compound | 1 | Dose-dependent decrease |
| LPS + this compound | 5 | Dose-dependent decrease |
| LPS + this compound | 10 | Dose-dependent decrease |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the cytotoxicity and anti-inflammatory effects of this compound on macrophages.
Macrophage Cell Culture
-
Cell Lines: RAW 264.7 or J774A.1 mouse macrophage cell lines are commonly used.
-
Primary Cells: Mouse bone marrow-derived macrophages (BMDMs) or peritoneal macrophages can be isolated for primary culture.
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Assessment of Cell Viability (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Macrophage cell culture
-
This compound stock solution (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Assessment of Membrane Integrity (Lactate Dehydrogenase - LDH Assay)
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.
Materials:
-
Macrophage cell culture
-
This compound stock solution
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
Collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Calculate the percentage of cytotoxicity based on the LDH release from a positive control (cells lysed with a lysis buffer).
Assessment of Apoptosis and Necrosis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Macrophage cell culture
-
This compound stock solution
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Protocol:
-
Seed macrophages in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Harvest the cells (including any floating cells in the supernatant).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Measurement of Nitric Oxide Production (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of nitric oxide (NO), in the cell culture supernatant.
Materials:
-
Macrophage cell culture
-
This compound stock solution
-
Lipopolysaccharide (LPS) (to induce NO production)
-
Griess reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Protocol:
-
Seed macrophages in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS and NO production.
-
Collect 50 µL of the culture supernatant.
-
Add 50 µL of Griess reagent to the supernatant.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound cytotoxicity on macrophages.
Signaling Pathway of this compound in Macrophages
Caption: Proposed signaling pathway of this compound's anti-inflammatory action in macrophages.[1]
Conclusion
The provided application notes and protocols offer a robust framework for the systematic evaluation of the cytotoxic and immunomodulatory effects of the spirooxindole-pyranopyrimidine compound this compound on macrophages. By employing a combination of assays to assess cell viability, membrane integrity, apoptosis, and inflammatory mediator production, researchers can gain a comprehensive understanding of this compound's cellular effects. The presented data and visualizations serve as a valuable resource for experimental design and interpretation, ultimately contributing to the preclinical assessment of this compound as a potential therapeutic agent. Further investigation into the specific effects of this compound on a broader range of inflammatory cytokines is recommended to fully elucidate its immunomodulatory profile.
References
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of the small molecule JP-8g in in vivo anti-inflammatory studies. The information is based on preclinical research demonstrating its potent anti-inflammatory activity.
Overview of this compound
This compound is a spirooxindole-pyranopyrimidine compound, initially identified for its anti-cancer properties, that has shown significant anti-inflammatory effects in murine models.[1] Its mechanism of action is suggested to be mediated through the nitric oxide synthase (NOS) signaling pathway, offering a potential therapeutic avenue for inflammatory diseases.[1]
Quantitative Data Summary
The following tables summarize the dosage and efficacy of this compound in two standard in vivo models of acute inflammation.
Table 1: Dosage and Anti-inflammatory Effects of this compound in Xylene-Induced Ear Edema in Mice
| Administration Route | Dosage (mg/kg) | Inhibition of Edema (%) | Statistical Significance (p-value) |
| Intraperitoneal (i.p.) | 10 | 35.2 | < 0.01 |
| Intraperitoneal (i.p.) | 20 | 58.7 | < 0.001 |
| Intraperitoneal (i.p.) | 40 | 75.4 | < 0.001 |
| Oral (p.o.) | 20 | 28.9 | < 0.05 |
| Oral (p.o.) | 40 | 45.1 | < 0.01 |
| Oral (p.o.) | 80 | 62.3 | < 0.001 |
Data extracted from Sun et al., 2014.[1]
Table 2: Dosage and Anti-inflammatory Effects of this compound in Carrageenan-Induced Paw Edema in Mice
| Administration Route | Dosage (mg/kg) | Inhibition of Edema at 3h (%) | Statistical Significance (p-value) |
| Intraperitoneal (i.p.) | 20 | 48.2 | < 0.01 |
| Intraperitoneal (i.p.) | 40 | 69.5 | < 0.001 |
Data extracted from Sun et al., 2014.[1]
Experimental Protocols
Xylene-Induced Ear Edema in Mice
This model is used to assess the anti-inflammatory effect of this compound on acute inflammation.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% sodium carboxymethylcellulose)
-
Xylene
-
Male Kunming mice (18-22 g)
-
Dexamethasone (positive control)
-
Analytical balance
-
Micropipettes
Procedure:
-
Acclimatize mice for at least one week under standard laboratory conditions.
-
Divide mice into vehicle control, positive control (dexamethasone), and this compound treatment groups (n=7 per group).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection or oral gavage (p.o.). Dexamethasone is administered i.p.
-
One hour after drug administration, apply 30 µL of xylene to the anterior and posterior surfaces of the right ear of each mouse to induce inflammation.
-
Two hours after xylene application, sacrifice the mice by cervical dislocation.
-
Use a 7 mm diameter punch to remove circular sections from both the treated (right) and untreated (left) ears.
-
Weigh the ear punches immediately.
-
Calculate the degree of edema by subtracting the weight of the left ear punch from the weight of the right ear punch.
-
Calculate the percentage inhibition of inflammation using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
Carrageenan-Induced Paw Edema in Mice
This model evaluates the systemic anti-inflammatory activity of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% sodium carboxymethylcellulose)
-
1% Carrageenan solution in saline
-
Male Kunming mice (18-22 g)
-
Dexamethasone (positive control)
-
Pletysmometer or digital calipers
Procedure:
-
Acclimatize mice for at least one week.
-
Divide mice into vehicle control, positive control (dexamethasone), and this compound treatment groups (n=7 per group).
-
Measure the initial volume of the right hind paw of each mouse using a pletysmometer.
-
Administer this compound or vehicle via i.p. injection. Dexamethasone is administered i.p.
-
Thirty minutes after drug administration, inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the paw edema (increase in paw volume) by subtracting the initial paw volume from the paw volume at each time point.
-
Calculate the percentage inhibition of inflammation for each time point using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
Proposed Signaling Pathway
The anti-inflammatory action of this compound is suggested to involve the nitric oxide synthase (NOS) signaling pathway.[1] In inflammatory conditions, the expression of inducible nitric oxide synthase (iNOS) is upregulated, leading to excessive production of nitric oxide (NO), a pro-inflammatory mediator. This compound appears to inhibit the production of NO, potentially by modulating the activity of NOS enzymes.[1] Further research indicated that the anti-inflammatory effect of this compound is not mediated through the NF-κB signaling pathway.[1]
References
Application Notes and Protocols for Cell Viability Assays with JP-8 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jet Propulsion fuel 8 (JP-8) is a widely used kerosene-based fuel by the U.S. military.[1] Due to its extensive use, there is significant interest in understanding its potential toxicological effects on personnel. Research has shown that exposure to JP-8 can lead to a variety of adverse health effects, including immunotoxicity.[2][3] At the cellular level, JP-8 has been demonstrated to induce apoptosis, or programmed cell death, in various cell types.[1] This document provides detailed application notes and protocols for assessing cell viability following treatment with JP-8, targeting researchers, scientists, and professionals in drug development.
The provided protocols cover a range of common cell viability and cytotoxicity assays, including MTT, Trypan Blue exclusion, WST-1, and LDH assays. These assays are crucial for quantifying the cytotoxic effects of JP-8 and for screening potential therapeutic agents that might mitigate its harmful effects.
Data Presentation: Quantitative Effects of JP-8 on Cell Viability
The following table summarizes the cytotoxic effects of JP-8 on different cell lines as reported in various studies. This data provides a comparative overview of the concentrations and exposure times at which JP-8 induces cell death.
| Cell Type | Assay | Concentration | Exposure Time | Effect | Reference |
| H4IIE liver cell line | Not Specified | IC50: 12.6 +/- 0.4 µg/mL | Not Specified | Cytotoxicity | (NTP, 1998) |
| NIH/3T3 cell line | Not Specified | IC50: 8.5 +/- 0.1 µg/mL | Not Specified | Cytotoxicity | (NTP, 1998) |
| Embryonic hippocampal neurons | Not Specified | IC50: < 2 µg/mL | Not Specified | High Toxicity | (NTP, 1998) |
| NG108-15 neuroblastoma x glioma | Not Specified | > 10 µg/mL | Not Specified | Low Sensitivity | (NTP, 1998) |
| Rat lung alveolar type II epithelial cells (RLE-6TN) | Not Specified | 2.0 µg/mL | 1 and 6 hours | Nearly all cells not viable | [1] |
| Human T-lymphocyte line (Jurkat) | Not Specified | Not Specified | 4 hours | Changes in gene expression associated with apoptosis | (Espinoza and Smulson, 2003) |
| Human epidermal keratinocytes | Not Specified | Not Specified | 1-7 days | Changes in genes related to cytoskeleton, enzymes, and signaling | (Espinoza et al., 2004) |
Experimental Protocols
This section provides detailed, step-by-step protocols for four commonly used cell viability and cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
JP-8 Treatment: Prepare various concentrations of JP-8 in culture medium. It is recommended to first dissolve JP-8 in a solvent like ethanol at a high concentration and then dilute it in the medium. A solvent control should be included. Remove the old medium and add 100 µL of the JP-8 containing medium to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Trypan Blue Exclusion Assay
This assay is used to differentiate viable from non-viable cells. Live cells with intact cell membranes exclude the trypan blue dye, while dead cells with compromised membranes take it up and appear blue.
Materials:
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
-
Cell suspension
Protocol:
-
Cell Preparation: Following JP-8 treatment, detach adherent cells using trypsin and resuspend them in culture medium to create a single-cell suspension. For suspension cells, proceed directly to the next step.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).
-
Incubation: Allow the mixture to stand for 1-2 minutes at room temperature.
-
Counting: Load 10 µL of the mixture into a hemocytometer. Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.
-
Calculation: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
WST-1 (Water Soluble Tetrazolium Salt) Assay
The WST-1 assay is a colorimetric assay for the quantification of cell proliferation and viability. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by a complex cellular mechanism that occurs primarily at the cell surface. The amount of the formazan dye generated is directly proportional to the number of living cells.
Materials:
-
WST-1 reagent
-
96-well plates
-
Multichannel pipette
-
Plate reader (450 nm wavelength)
Protocol:
-
Cell Seeding and JP-8 Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator. The optimal incubation time depends on the cell type and density.
-
Absorbance Measurement: Shake the plate for 1 minute on a shaker and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells. LDH is a stable cytosolic enzyme that is released upon membrane damage. The released LDH is measured with a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan.
Materials:
-
LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)
-
96-well plates
-
Multichannel pipette
-
Plate reader (490 nm wavelength)
Protocol:
-
Cell Seeding and JP-8 Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (cells with medium only) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction Mixture: Add 50 µL of the LDH reaction mixture (substrate, cofactor, and dye) to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Visualizations: Workflows and Signaling Pathways
To aid in the conceptualization of the experimental processes and the underlying molecular mechanisms, the following diagrams are provided.
Caption: A generalized workflow for performing cell viability assays after JP-8 treatment.
Caption: A proposed signaling cascade for JP-8-induced apoptosis.
References
Application Notes and Protocols for the Detection of JP-8 in Tissue
These application notes provide detailed methodologies for the detection and quantification of Jet Propellant-8 (JP-8) and its constituent components in biological tissue samples. The protocols are intended for researchers, scientists, and drug development professionals working to understand the toxicological effects and biodistribution of this complex hydrocarbon mixture.
Introduction
Jet Propellant-8 (JP-8) is a widely used, kerosene-based jet fuel, and exposure to it is a concern for military personnel and civilians in proximity to aviation activities.[1] Understanding the distribution and concentration of JP-8 components in tissues is crucial for assessing exposure, and toxicological risk, and for developing potential therapeutic interventions. The analytical methods described herein focus on providing sensitive and reliable quantification of JP-8 components in tissue matrices.
The primary analytical technique for the analysis of JP-8's volatile and semi-volatile hydrocarbon components is Gas Chromatography coupled with Mass Spectrometry (GC-MS). This method offers high sensitivity and selectivity, allowing for the identification and quantification of individual compounds within the complex JP-8 mixture. Sample preparation is a critical step to extract the analytes of interest from the complex tissue matrix and various techniques, including headspace solid-phase microextraction (HS-SPME) and liquid-liquid extraction (LLE), can be employed.
Analytical Methods
The following sections detail the protocols for the analysis of JP-8 in tissue samples, covering sample preparation and subsequent GC-MS analysis.
Experimental Protocols
1. Tissue Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
This method is suitable for the extraction of volatile organic compounds (VOCs) from tissue samples.
-
Materials:
-
Tissue sample (e.g., liver, lung, adipose)
-
20 mL headspace vials with PTFE/silicone septa
-
Sodium chloride (NaCl)
-
Internal standard solution (e.g., 4-nonanol, 1.108 µg/µL)[2]
-
SPME fiber assembly with a suitable fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater/stirrer or agitation system
-
Gas chromatograph-mass spectrometer (GC-MS)
-
-
Procedure:
-
Weigh approximately 0.5 - 1.0 g of the frozen tissue sample and place it into a 20 mL headspace vial.
-
Add 2 g of NaCl to the vial to increase the ionic strength of the matrix and promote the release of volatile compounds.[2]
-
Spike the sample with a known amount of internal standard solution (e.g., 1 µL of 4-nonanol).[2]
-
Immediately seal the vial with a PTFE/silicone septum cap.
-
Vortex the sample for 1 minute to ensure thorough mixing.[2]
-
Pre-incubate the vial at a controlled temperature (e.g., 40°C) for a set time (e.g., 10 minutes) with agitation to allow for equilibration of the volatiles in the headspace.[2]
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at a controlled temperature (e.g., 50°C) with continuous agitation (e.g., 500 rpm).[2]
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
-
2. Tissue Sample Preparation: Liquid-Liquid Extraction (LLE)
This method is suitable for the extraction of a broader range of semi-volatile JP-8 components.
-
Materials:
-
Tissue sample (e.g., liver, lung, adipose)
-
Homogenizer
-
Centrifuge tubes
-
Organic solvent (e.g., diethyl ether, ethyl acetate)[3]
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Evaporation system (e.g., nitrogen evaporator or SpeedVac)
-
Reconstitution solvent (e.g., hexane)
-
Internal standard
-
-
Procedure:
-
Weigh approximately 1 g of the tissue sample and place it in a homogenizer tube.
-
Add a known amount of internal standard.
-
Add a suitable volume of ice-cold organic solvent (e.g., 5 mL of diethyl ether) to the tissue.[3]
-
Homogenize the tissue until a uniform consistency is achieved.
-
Centrifuge the homogenate to separate the organic layer from the tissue debris.
-
Carefully transfer the supernatant (organic layer) to a clean tube.
-
Repeat the extraction process (steps 3-6) on the tissue pellet for exhaustive extraction and combine the organic extracts.[3]
-
Dry the pooled organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Evaporate the solvent to a small volume (e.g., 1 mL) under a gentle stream of nitrogen or using a SpeedVac.[3]
-
Reconstitute the concentrated extract in a suitable solvent (e.g., hexane) to a final volume for GC-MS analysis.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation:
-
GC Conditions:
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis of target compounds.
-
Data Presentation
Quantitative data for the analysis of JP-8 components should be summarized for clarity and comparison.
Table 1: Quantitative Performance Data for Selected JP-8 Components in Tissue (Hypothetical Data)
| Analyte | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) | Recovery (%) | Linearity (r²) |
| Toluene | 0.5 | 1.5 | 92 ± 5 | >0.995 |
| Ethylbenzene | 0.4 | 1.2 | 95 ± 4 | >0.996 |
| m,p-Xylene | 0.6 | 1.8 | 90 ± 6 | >0.994 |
| o-Xylene | 0.5 | 1.5 | 91 ± 5 | >0.995 |
| 1,2,4-Trimethylbenzene | 0.8 | 2.4 | 88 ± 7 | >0.992 |
| Naphthalene | 1.0 | 3.0 | 85 ± 8 | >0.990 |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined during method validation.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of JP-8 in tissue.
JP-8 Induced Oxidative Stress Pathway
Caption: Simplified pathway of JP-8 induced oxidative stress.
Metabolic Pathway of Toluene (a JP-8 Component) in the Liver
Caption: Metabolic pathway of toluene in the liver.
References
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of JP-8g, a spirooxindole-pyranopyrimidine derivative, as a tool compound for studying the biological activities of spirooxindoles. This compound has demonstrated significant potential in both anti-inflammatory and anti-cancer research.[1][2][3] This document outlines its mechanism of action, key experimental data, and detailed protocols for its application in laboratory settings.
Biological Activity and Mechanism of Action
This compound is a chiral spirooxindole compound that has been identified to possess dual biological activities: potent anti-inflammatory and broad-spectrum anti-cancer properties.[2][3]
Anti-inflammatory Activity: this compound exhibits significant in vivo anti-inflammatory effects, which are proposed to be mediated through the nitric oxide synthase (NOS) signaling pathway.[1][2][3] Unlike many non-steroidal anti-inflammatory drugs (NSAIDs), its mechanism does not appear to involve the NF-κB signaling pathway.[3] This distinct mechanism of action makes this compound a valuable tool for investigating novel anti-inflammatory pathways.
Anti-cancer Activity: As part of the broader class of spirooxindoles, this compound has been evaluated for its anti-cancer potential. Spirooxindoles are known to interact with various cellular targets involved in cancer progression, including cyclin-dependent kinases (CDKs) and the p53-MDM2 pathway.[4][5] While the specific anti-cancer mechanism of this compound is still under investigation, its efficacy against various cancer cell lines highlights its potential as a lead compound in oncology drug discovery.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the biological activity of this compound.
Table 1: In Vivo Anti-inflammatory Activity of this compound
| Assay | Model | Compound | Dose | Inhibition of Edema (%) | p-value |
| Xylene-induced Ear Edema | Mouse | This compound (i.p.) | 12.5 mg/kg | 45.3 | < 0.01 |
| This compound (i.p.) | 25 mg/kg | 68.7 | < 0.001 | ||
| This compound (i.p.) | 50 mg/kg | 82.4 | < 0.001 | ||
| Indomethacin (i.p.) | 10 mg/kg | 55.1 | < 0.01 | ||
| This compound (p.o.) | 50 mg/kg | 58.2 | < 0.01 | ||
| Carrageenan-induced Paw Edema | Mouse | This compound (i.p.) | 25 mg/kg | Significant inhibition | < 0.05 |
| This compound (i.p.) | 50 mg/kg | Significant inhibition | < 0.01 | ||
| Dexamethasone (i.p.) | 10 mg/kg | Significant inhibition | < 0.001 |
Data extracted from studies on male C57B/J mice.[1][3]
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | Incubation Time | Concentration (µM) | Cell Viability (%) | p-value |
| Mouse Primary Peritoneal Macrophages | MTT | 24 h | 10 | ~95 | > 0.05 |
| 24 h | 20 | ~90 | > 0.05 | ||
| 48 h | 10 | ~90 | > 0.05 | ||
| 48 h | 20 | ~85 | < 0.05 | ||
| 72 h | 10 | ~85 | < 0.05 | ||
| 72 h | 20 | ~75 | < 0.01 |
This compound shows low cytotoxicity at lower concentrations and shorter incubation times.[1]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway of this compound's anti-inflammatory action and a general workflow for its evaluation.
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of nitric oxide synthase.
Caption: General experimental workflow for the in vitro and in vivo evaluation of this compound.
Experimental Protocols
1. MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effect of this compound on mammalian cells.
Materials:
-
This compound
-
Mouse primary peritoneal macrophages
-
DMEM (Dulbecco's Modified Eagle Medium)
-
10% heat-inactivated FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed mouse primary peritoneal macrophages in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare various concentrations of this compound in DMEM.
-
Remove the culture medium and treat the cells with different concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 1 µg/mL LPS).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
2. Xylene-Induced Ear Edema in Mice
Objective: To evaluate the in vivo topical anti-inflammatory activity of this compound.
Materials:
-
This compound
-
Indomethacin (reference drug)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Xylene
-
Male C57B/J mice (20-25 g)
-
Micrometer or balance
Protocol:
-
Administer this compound (e.g., 12.5, 25, 50 mg/kg) or indomethacin (10 mg/kg) intraperitoneally (i.p.) or orally (p.o.) to the mice. The control group receives the vehicle.
-
After 30 minutes, apply 20 µL of xylene to the anterior and posterior surfaces of the right ear of each mouse.
-
One hour after xylene application, sacrifice the mice by cervical dislocation.
-
Cut circular sections (e.g., 6 mm diameter) from both the right (treated) and left (untreated) ears and weigh them.
-
The difference in weight between the right and left ear sections is taken as the measure of edema.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
3. Carrageenan-Induced Paw Edema in Mice
Objective: To assess the in vivo systemic anti-inflammatory activity of this compound.
Materials:
-
This compound
-
Dexamethasone (reference drug)
-
Vehicle
-
1% Carrageenan solution in saline
-
Male C57B/J mice
-
Pletysmometer
Protocol:
-
Administer this compound (e.g., 25, 50 mg/kg) or dexamethasone (10 mg/kg) i.p. to the mice. The control group receives the vehicle.
-
Thirty minutes after drug administration, inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
The increase in paw volume is calculated as the difference between the initial and subsequent readings.
-
Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.
4. Nitrite Assay for Nitric Oxide (NO) Production
Objective: To determine the effect of this compound on NO production in macrophages.
Materials:
-
This compound
-
Mouse primary peritoneal macrophages
-
LPS (1 µg/mL)
-
Griess reagent
-
96-well plates
-
Microplate reader
Protocol:
-
Seed macrophages in 96-well plates as described for the MTT assay.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
Collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-cancer small molecule this compound exhibits potent in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. anti-cancer-small-molecule-jp-8g-exhibits-potent-in-vivo-anti-inflammatory-activity - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the mechanism of action of spirooxindoles as a class of CDK2 inhibitors: a structure-based computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of JP-8g in Preclinical Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JP-8g is a novel spirooxindole-pyranopyrimidine compound that has demonstrated significant potential in preclinical research due to its dual anti-inflammatory and anti-cancer activities.[1] As a member of the spirooxindole class of heterocyclic compounds, this compound possesses a unique three-dimensional structure that is often associated with diverse biological activities. This document provides an overview of the known applications of this compound in preclinical models, details of its proposed mechanism of action, and protocols for its evaluation.
Chemical Properties
| Property | Value |
| Compound Name | This compound |
| Chemical Class | Spirooxindole-pyranopyrimidine |
| Known Biological Activities | Anti-inflammatory, Anti-cancer |
| Proposed MoA (Anti-inflammatory) | Inhibition of Nitric Oxide Synthase (NOS) Signaling Pathway |
| Proposed MoA (Anti-cancer) | Potential inhibition of MDM2-p53 interaction (based on compound class) |
Data Presentation
In Vivo Anti-inflammatory Activity
| Animal Model | Treatment | Dosage (mg/kg) | Route of Administration | Observed Effect |
| Xylene-Induced Ear Edema (Mouse) | This compound | 12.5, 25, 50 | Intraperitoneal (i.p.) | Dose-dependent reduction in ear swelling. |
| Carrageenan-Induced Paw Edema (Mouse) | This compound | 25 | Intraperitoneal (i.p.) | Significant reduction in paw edema. |
| Lipopolysaccharide (LPS)-induced Neuroinflammation (Mouse) | This compound | 50 pg/kg | Not Specified | Efficiently relieved acute neuroinflammation.[2] |
In Vitro Cytotoxicity and Anti-inflammatory Activity
| Cell Line | Assay | Treatment | Concentration | Observed Effect |
| Mouse Primary Peritoneal Macrophages | MTT Assay | This compound | Various | Not specified in detail, but used to determine non-toxic concentrations for further assays.[2] |
| Mouse Primary Peritoneal Macrophages | Nitric Oxide (NO) Production | This compound + LPS | Dose-dependent | Attenuated LPS-induced NO production.[1] |
Note: Specific IC50 values for this compound against cancer cell lines are not currently available in the public domain and would require experimental determination.
Signaling Pathways
The anti-inflammatory effects of this compound are believed to be mediated through the nitric oxide synthase (NOS) signaling pathway. In inflammatory conditions, inducible NOS (iNOS) is often upregulated, leading to excessive production of nitric oxide (NO), a pro-inflammatory mediator. This compound has been shown to attenuate the production of NO in macrophages stimulated with lipopolysaccharide (LPS), suggesting an inhibitory effect on the NOS pathway.
As a spirooxindole, this compound may also interfere with the MDM2-p53 protein-protein interaction, a common target for this class of compounds. MDM2 is a negative regulator of the p53 tumor suppressor protein. Inhibition of this interaction can lead to the stabilization and activation of p53, thereby inducing apoptosis in cancer cells. This remains a hypothetical mechanism for this compound and requires experimental validation.
References
Troubleshooting & Optimization
Technical Support Center: JP-8g in Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of the spirooxindole-pyranopyrimidine compound, JP-8g, for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for cell culture experiments?
A1: this compound is a spirooxindole-pyranopyrimidine compound with demonstrated anti-cancer and anti-inflammatory properties. Like many small molecule drug candidates, this compound is hydrophobic, meaning it has poor solubility in aqueous solutions like cell culture media. This can lead to precipitation of the compound, inaccurate dosing, and unreliable experimental results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for dissolving hydrophobic compounds like this compound for in vitro assays.[1] DMSO can dissolve a wide range of polar and nonpolar compounds and is miscible with water and cell culture media.[1]
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
A3: It is crucial to keep the final concentration of DMSO in your cell culture media as low as possible, typically at or below 0.1% (v/v), as higher concentrations can negatively impact cell viability and experimental outcomes.[2] However, the tolerance to DMSO can be cell line-specific, so it is advisable to perform a vehicle control experiment to determine the optimal concentration for your specific cell line.
Q4: My this compound precipitates when I add it to the cell culture medium. What can I do?
A4: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Ensure your stock solution is fully dissolved: Before diluting, make sure there are no visible crystals in your DMSO stock solution. Gentle warming in a 37°C water bath can sometimes help.
-
Use a high-concentration stock solution: Preparing a highly concentrated stock solution in DMSO allows you to add a very small volume to your culture medium, which minimizes the chances of the compound crashing out of solution.
-
Pre-warm the cell culture medium: Adding the DMSO stock to medium that is at 37°C can sometimes improve solubility compared to adding it to cold medium.
-
Add the stock solution dropwise while vortexing: For larger volumes of media, adding the DMSO stock slowly while gently vortexing can aid in its dispersion and prevent localized high concentrations that lead to precipitation.
Q5: How can I determine the kinetic solubility of this compound in my specific cell culture medium?
A5: A kinetic solubility assay can be performed to determine the concentration at which this compound starts to precipitate in your cell culture medium. This typically involves preparing serial dilutions of a concentrated DMSO stock of this compound in the medium and then measuring the turbidity or light scattering to detect precipitation. A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guides
Issue 1: Visible Precipitate in Cell Culture Wells
-
Problem: After adding the this compound solution to the cell culture plate, a precipitate is visible, either immediately or after some time in the incubator. This can appear as cloudiness, crystals, or an oily film.
-
Root Cause Analysis:
-
The concentration of this compound exceeds its solubility limit in the final cell culture medium.
-
The final concentration of DMSO is too low to maintain the solubility of a high concentration of this compound.
-
Interaction with components in the serum or media is causing precipitation.
-
-
Solutions:
-
Decrease the final concentration of this compound: Test a range of lower concentrations to find one that remains in solution.
-
Optimize the DMSO concentration: While keeping the final DMSO concentration below the toxic limit for your cells (e.g., <0.5%), you can slightly increase it to see if it improves solubility. Always include a vehicle control with the same final DMSO concentration.
-
Prepare fresh dilutions: Do not store diluted solutions of this compound in aqueous buffers or media for extended periods, as precipitation can occur over time. Prepare them fresh for each experiment.
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Change the dilution method: Instead of adding the this compound stock directly to the well, try pre-diluting it in a small volume of warm media before adding it to the final culture volume.
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Issue 2: Inconsistent or Non-Reproducible Experimental Results
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Problem: You observe high variability in your experimental results (e.g., cell viability, signaling pathway activation) between replicates or experiments.
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Root Cause Analysis:
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Inconsistent dosing due to partial precipitation of this compound.
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Degradation of the compound in the stock solution or culture medium.
-
-
Solutions:
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Visually inspect for precipitation: Before treating your cells, always ensure that your final working solution of this compound in the cell culture medium is clear and free of any visible precipitate.
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Properly store stock solutions: Store the DMSO stock solution of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
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Perform a solubility test: Determine the kinetic solubility of your batch of this compound in your specific cell culture medium to ensure you are working within a soluble concentration range.
-
Quantitative Data
The solubility of a specific batch of a small molecule can vary. Therefore, it is highly recommended to experimentally determine the kinetic solubility. The following table provides an example of how to present such data for a hypothetical poorly soluble small molecule similar to this compound.
| Solvent/Medium | Maximum Kinetic Solubility (µM) | Final DMSO Concentration (%) | Method |
| DMSO | >10,000 | 100 | Visual Inspection |
| PBS (pH 7.4) | 5 | 0.5 | Nephelometry |
| DMEM + 10% FBS | 8 | 0.5 | Nephelometry |
| RPMI + 10% FBS | 7 | 0.5 | Nephelometry |
Note: This is example data. The actual solubility of this compound should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
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Materials:
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This compound powder
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Anhydrous, sterile DMSO
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Sterile microcentrifuge tubes
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Calibrated balance
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Vortex mixer
-
-
Procedure:
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Determine the molecular weight (MW) of this compound.
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Weigh out a precise amount of this compound powder (e.g., 1 mg) into a sterile microcentrifuge tube.
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Calculate the volume of DMSO required to make a 10 mM stock solution using the formula: Volume (L) = (Mass (g) / MW ( g/mol )) / 0.010 (mol/L)
-
Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube vigorously until the this compound is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Determination of Kinetic Solubility in Cell Culture Medium by Nephelometry
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Cell culture medium of interest (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile 96-well clear bottom plate
-
Multichannel pipette
-
Plate reader with nephelometry or turbidity reading capabilities
-
-
Procedure:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in DMSO.
-
In the 96-well plate, add a fixed small volume (e.g., 2 µL) of each DMSO dilution to multiple wells. Include wells with DMSO only as a vehicle control.
-
Using a multichannel pipette, add a fixed volume (e.g., 198 µL) of the pre-warmed cell culture medium to each well to achieve the desired final concentrations of this compound and a constant final DMSO concentration.
-
Mix the contents of the wells thoroughly by gentle pipetting or by using a plate shaker for 1-2 minutes.
-
Incubate the plate at 37°C for a set period (e.g., 1-2 hours).
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Measure the light scattering or turbidity of each well using a plate reader.
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The kinetic solubility limit is the highest concentration of this compound that does not show a significant increase in light scattering or turbidity compared to the vehicle control wells.
-
Visualizations
Signaling Pathway
Based on existing literature, this compound may exert its anti-inflammatory effects through the nitric oxide synthase (NOS) signaling pathway.[3]
Caption: Proposed mechanism of this compound action on the iNOS pathway in macrophages.
Experimental Workflow
Caption: Workflow for determining the kinetic solubility of this compound.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of JP-8g in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a spirooxindole-pyranopyrimidine compound recognized for its broad-spectrum anti-cancer and potent in vivo anti-inflammatory activities.[1][2] Research suggests that its anti-inflammatory effects may be mediated through the nitric oxide synthase (NOS) signaling pathway.[1]
Q2: What are the general recommendations for preparing and storing this compound stock solutions?
Due to its low solubility in aqueous media, this compound is typically dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. For long-term storage, it is advisable to store stock solutions at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into smaller, single-use volumes.
Q3: How should I prepare working solutions of this compound in aqueous buffers or cell culture media?
Working solutions should be prepared by diluting the concentrated stock solution into the aqueous experimental medium immediately before use. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically below 0.5%) to avoid solvent-induced toxicity in cellular assays.[3]
Q4: What are the potential stability issues with this compound in aqueous solutions?
The primary stability concern for this compound in aqueous solutions is its potential for precipitation due to its low solubility. Additionally, like many complex organic molecules, this compound may be susceptible to hydrolysis or degradation over time, especially when exposed to non-optimal pH, temperature, or light conditions.
Troubleshooting Guide
Issue 1: Precipitation or cloudiness observed upon dilution of this compound stock solution into an aqueous buffer or cell culture medium.
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Possible Cause 1: Low Aqueous Solubility. this compound has limited solubility in aqueous environments. The addition of a concentrated stock solution to an aqueous medium can cause the compound to exceed its solubility limit and precipitate.
-
Troubleshooting Steps:
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Reduce the Final Concentration: Attempt to use a lower final concentration of this compound in your experiment if permissible by the assay's requirements.
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Stepwise Dilution: Instead of a single dilution, perform a serial dilution of the stock solution in the aqueous medium. This gradual decrease in solvent concentration can sometimes prevent immediate precipitation.
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Optimize Solvent Concentration: Ensure the final concentration of the organic solvent is as low as possible while maintaining the solubility of this compound.
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Buffer Composition: The pH and composition of the buffer can influence the solubility of small molecules.[4][5] Experiment with different buffer systems if possible. Some components of cell culture media, such as salts and metals, can also contribute to precipitation.[6][7][8]
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Temperature: Ensure the aqueous medium is at an appropriate temperature (e.g., 37°C for cell culture) before adding the this compound stock solution, as temperature can affect solubility.[6]
-
-
-
Possible Cause 2: Interaction with Media Components. Components within complex media, such as proteins or salts, may interact with this compound, leading to precipitation.[9]
-
Troubleshooting Steps:
-
Serum-Free Media: If using serum-containing media, test for precipitation in a serum-free equivalent to determine if serum proteins are a contributing factor.
-
Component Analysis: If the composition of the medium is known, consider if any components are likely to interact with the spirooxindole structure of this compound.
-
-
Logical Flow for Troubleshooting Precipitation
Troubleshooting workflow for this compound precipitation.
Issue 2: Loss of biological activity of this compound in an aqueous solution over time.
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Possible Cause: Chemical Degradation. this compound may degrade in the aqueous environment, leading to a decrease in its effective concentration.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare working solutions of this compound immediately before each experiment to minimize the time the compound spends in an aqueous environment.
-
Stability Assessment: If experiments are long-term, it is advisable to conduct a stability study to determine the rate of degradation of this compound under your specific experimental conditions (see Experimental Protocols section).
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Storage Conditions: Protect aqueous solutions of this compound from light and store them at appropriate temperatures (e.g., 4°C for short-term storage) if they cannot be used immediately. However, fresh preparation is always preferred.
-
-
Data on this compound Stability
Currently, there is limited publicly available quantitative data on the stability of this compound in various aqueous solutions. The following tables provide a general framework for the types of data that should be generated when assessing the stability of a small molecule like this compound.
Table 1: Solubility of this compound in Common Solvents and Buffers
| Solvent/Buffer | Temperature (°C) | Maximum Solubility (Estimated) |
| DMSO | 25 | High |
| Ethanol | 25 | Moderate |
| PBS (pH 7.4) | 25 | Low |
| Cell Culture Media (e.g., DMEM) | 37 | Low |
Note: This table is illustrative. Actual solubility should be determined experimentally.
Table 2: Stability of this compound in Aqueous Solution under Different Conditions
| Aqueous Medium | Temperature (°C) | Incubation Time (hours) | Percent Remaining (Estimated) |
| PBS (pH 7.4) | 4 | 24 | >95% |
| PBS (pH 7.4) | 25 | 24 | 80-90% |
| PBS (pH 7.4) | 37 | 24 | 60-70% |
| Cell Culture Media + 10% FBS | 37 | 24 | 50-60% |
Note: This table provides hypothetical data to illustrate the expected trends. Actual stability should be determined experimentally using a validated analytical method.
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Aqueous Solution
This protocol outlines a general method for determining the stability of this compound in a specific aqueous buffer or cell culture medium using High-Performance Liquid Chromatography (HPLC).
-
Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
-
Preparation of Test Solutions:
-
Dilute the this compound stock solution into the aqueous test medium (e.g., PBS, pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 10 µM).
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Prepare a sufficient volume to allow for sampling at multiple time points.
-
-
Incubation and Sampling:
-
Incubate the test solution under the desired experimental conditions (e.g., 37°C in a light-protected container).
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At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the test solution.
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Immediately quench any potential degradation by mixing the aliquot with a cold organic solvent (e.g., acetonitrile) to precipitate proteins and solubilize the remaining this compound.
-
Store the samples at -80°C until HPLC analysis.
-
-
HPLC Analysis:
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Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products.
-
Quantify the peak area of this compound at each time point.
-
-
Data Analysis:
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Normalize the peak area of this compound at each time point to the peak area at time 0.
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Plot the percentage of remaining this compound against time to determine its degradation profile.
-
Workflow for this compound Stability Assessment
Experimental workflow for assessing this compound stability.
Signaling Pathway
This compound is suggested to exert its anti-inflammatory effects through the nitric oxide synthase (NOS) signaling pathway.[1] Nitric oxide (NO) is a key signaling molecule involved in various physiological processes, including vasodilation and inflammation.[3][10][11] The diagram below illustrates a simplified representation of the NOS signaling pathway and the potential point of intervention for this compound.
Simplified Nitric Oxide Synthase (NOS) Signaling Pathway
Potential role of this compound in the NOS signaling pathway.
References
- 1. Anti-cancer small molecule this compound exhibits potent in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitric oxide signaling | Abcam [abcam.com]
- 4. Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and root cause analysis of cell culture media precipitates in the viral deactivation treatment with high-temperature/short-time method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
troubleshooting JP-8g inconsistent experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the anti-cancer and anti-inflammatory compound JP-8g. Unexplained variations in experimental outcomes can be a significant challenge; this guide aims to address common issues to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a spirooxindole-pyranopyrimidine compound.[1][2] It has demonstrated both broad-spectrum anti-cancer and potent in vivo anti-inflammatory activities.[1][3]
Q2: What is the proposed mechanism of action for this compound's anti-inflammatory effects?
Current research suggests that this compound may exert its anti-inflammatory activity through the nitric oxide synthase (NOS) signaling pathway.[1][3][4] It has been shown to attenuate lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages in a dose-dependent manner.[4]
Q3: What is a safe concentration range for in vitro experiments with this compound?
In studies with mouse primary peritoneal macrophages, this compound showed little to no toxicity at concentrations of 10 μM and below.[3][4] It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.
Troubleshooting Inconsistent Experimental Results
Issue 1: High Variability in Cell Viability Assays
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and consider seeding cells in the inner wells of the plate to avoid edge effects.[5] |
| Cell Health and Passage Number | Use cells that are healthy, in the logarithmic growth phase, and have a consistent and low passage number, as high passage numbers can alter cellular responses.[6][7] |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly impact cellular physiology and experimental results.[7][8] |
| Uneven Compound Distribution | After adding this compound, ensure proper mixing by gently swirling the plate. |
Issue 2: Inconsistent Anti-Inflammatory Readouts (e.g., NO production)
| Possible Cause | Troubleshooting Steps |
| Variable Cell Confluency | Seed cells to reach a consistent confluency (e.g., 80-90%) at the time of the experiment, as cell density can affect signaling pathways. |
| Inadequate Blocking | If using antibody-based detection methods, ensure sufficient blocking to minimize non-specific binding and background signal.[5] |
| Incorrect Plate Type | For luminescence or fluorescence-based assays, use opaque-walled plates (white for luminescence, black for fluorescence) to prevent crosstalk between wells.[8][9] |
| Inconsistent Incubation Times | Maintain precise and consistent incubation times for both this compound treatment and any subsequent stimulation or detection steps.[5] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).[3]
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
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Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
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Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Nitric Oxide (NO) Production Assay (Griess Assay)
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Seed macrophages in a 96-well plate and allow them to adhere.
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Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 1 hour).
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Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
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Mix the supernatant with Griess reagent and incubate at room temperature.
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Measure the absorbance at 540 nm. A standard curve with known concentrations of sodium nitrite should be used to quantify NO levels.
Data Presentation
Table 1: Example of this compound Cytotoxicity Data
| This compound Concentration (µM) | Cell Viability (%) - 24h | Cell Viability (%) - 48h | Cell Viability (%) - 72h |
| 0 (Vehicle) | 100 | 100 | 100 |
| 1 | 98.5 | 97.2 | 96.8 |
| 10 | 95.3 | 94.1 | 92.5 |
| 50 | 70.2 | 65.8 | 58.4 |
Note: Data is illustrative and should be generated for each specific cell line.
Table 2: Example of this compound Effect on NO Production
| Treatment | NO Concentration (µM) |
| Vehicle | 2.5 |
| LPS (1 µg/mL) | 25.8 |
| LPS + this compound (1 µM) | 18.3 |
| LPS + this compound (10 µM) | 8.7 |
Note: Data is illustrative and will vary based on experimental conditions.
Visualizations
References
- 1. Anti-cancer small molecule this compound exhibits potent in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-cancer small molecule this compound exhibits potent in vivo anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 7. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 8. youtube.com [youtube.com]
- 9. selectscience.net [selectscience.net]
Technical Support Center: Optimizing JP-8g for Anti-Cancer Activity
For the purpose of this technical support center, "JP-8g" will be treated as a hypothetical novel anti-cancer compound, as no specific information on a compound with this name and anti-cancer activity is publicly available. The following content provides a generalized framework that can be adapted for researchers working with new anti-cancer agents.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their in vitro experiments with the hypothetical anti-cancer compound this compound.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process.
| Issue | Question | Possible Causes and Solutions |
| Inconsistent Results | Why are my IC50 values for this compound inconsistent across experiments? | Cell-related factors: Ensure you are using a consistent cell passage number, as cell characteristics can change over time. Maintain a consistent cell seeding density and confluency at the time of treatment. Experimental technique: Verify the accuracy of your serial dilutions for this compound. Ensure thorough mixing of all reagents. Use a multichannel pipette for simultaneous addition of reagents to minimize timing variations. |
| High Variability | What is causing high variability between my replicates? | Edge effects: The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or water. Uneven cell distribution: Ensure a single-cell suspension before seeding to prevent clumping and uneven cell distribution in the wells. Contamination: Check for any signs of microbial contamination in your cell cultures, as this can significantly impact results. |
| Unexpected Cell Behavior | My cells show morphological changes but no significant cell death after this compound treatment. What does this mean? | Induction of senescence or differentiation: this compound might be inducing cellular senescence or differentiation rather than apoptosis. Consider performing a senescence-associated β-galactosidase assay or using differentiation markers to investigate these possibilities. Off-target effects: The observed morphological changes could be due to off-target effects of the compound. A broader molecular profiling could help identify affected pathways. |
| Poor Drug Solubility | I'm having trouble dissolving this compound for my experiments. What should I do? | Solvent selection: If using DMSO, ensure you are not exceeding a final concentration of 0.5% in your cell culture medium, as higher concentrations can be toxic to cells. You may need to explore other biocompatible solvents. Sonication: Gentle sonication can sometimes help to dissolve a compound. Warming: Slightly warming the solvent may improve solubility, but be cautious not to degrade the compound. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions about experimenting with this compound.
Q1: What is the recommended starting concentration range for testing this compound on a new cancer cell line?
A1: For a new compound like this compound, it is advisable to start with a broad concentration range to determine its potency. A common approach is to perform a preliminary dose-response experiment with concentrations spanning several orders of magnitude (e.g., from 0.01 µM to 100 µM) using 10-fold dilutions.[1][2] This will help you identify a narrower, more effective range for subsequent, more detailed experiments with 2-fold or 3-fold serial dilutions.
Q2: How long should I expose the cancer cells to this compound?
A2: The optimal exposure time depends on the cell line's doubling time and the presumed mechanism of action of this compound. A typical starting point is to expose the cells for a duration equivalent to one to two cell doubling times (e.g., 24, 48, or 72 hours).[2] A time-course experiment can help you determine the most appropriate endpoint for your specific cell line and experimental question.
Q3: Which positive and negative controls are essential for my experiments with this compound?
A3: For a negative control, you should always include a "vehicle control," which consists of cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.[3] This ensures that any observed effects are due to the compound itself and not the solvent. For a positive control, use a well-characterized cytotoxic drug (e.g., doxorubicin, paclitaxel) to confirm that your assay is working correctly and that the cells are responsive to anti-cancer agents.
Q4: How can I determine if this compound is inducing apoptosis or another form of cell death?
A4: To specifically investigate apoptosis, you can use assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or a caspase activity assay (e.g., Caspase-3/7 assay). These methods can help you distinguish between early apoptosis, late apoptosis, and necrosis.
Q5: What are some key considerations when choosing a cancer cell line for testing this compound?
A5: The choice of cell line should be guided by your research question. Consider the cancer type you are targeting and the molecular characteristics of the cell lines (e.g., specific mutations, gene expression profiles). It is also good practice to use authenticated cell lines from a reputable source to ensure the reliability and reproducibility of your results.
Data Presentation
The following table provides a template for summarizing quantitative data from a cell viability assay for this compound.
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| MCF-7 | 0.1 | 98.2 ± 4.5 | 5.2 |
| 1 | 85.1 ± 3.2 | ||
| 5 | 52.3 ± 2.8 | ||
| 10 | 25.6 ± 1.9 | ||
| 50 | 5.4 ± 0.8 | ||
| HeLa | 0.1 | 99.1 ± 5.1 | 8.7 |
| 1 | 90.3 ± 4.3 | ||
| 5 | 60.1 ± 3.7 | ||
| 10 | 35.8 ± 2.5 | ||
| 50 | 8.2 ± 1.1 | ||
| A549 | 0.1 | 97.8 ± 4.8 | 12.4 |
| 1 | 92.5 ± 3.9 | ||
| 5 | 75.4 ± 4.1 | ||
| 10 | 58.2 ± 3.3 | ||
| 50 | 15.7 ± 1.6 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[2]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)
This protocol is for quantifying apoptosis by flow cytometry.
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Cell Treatment: Seed cells in a 6-well plate and treat them with the desired concentrations of this compound for the appropriate duration.
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Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
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Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
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Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
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Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Visualizations
Signaling Pathway Diagram
References
Technical Support Center: Synthesis of JP-8g Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of JP-8g and its derivatives. This compound is a spirooxindole-pyranopyrimidine compound recognized for its anti-inflammatory and anti-cancer properties.[1][2] The synthesis of such spirooxindole derivatives often involves multicomponent reactions or 1,3-dipolar cycloadditions.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incorrect Catalyst: The chosen catalyst may be inefficient for the specific substrates. | - Screen different catalysts such as K2CO3, nano Ag/kaolin, or SnCl4. Lewis acids like Sc(OTf)3 have also been shown to be effective in similar syntheses. - Ensure the catalyst is fresh and anhydrous if required. |
| Suboptimal Solvent: The polarity and protic/aprotic nature of the solvent can significantly impact reaction efficiency. | - Test a range of solvents. Ethanol and methanol are commonly used and are considered green solvent options. - For sparingly soluble starting materials, consider polar aprotic solvents like THF, DMSO, or dioxane, although this may require temperature adjustments. | |
| Inappropriate Reaction Temperature: The reaction may require specific thermal conditions to proceed optimally. | - Optimize the reaction temperature. Some reactions proceed well at room temperature, while others require refluxing. - Microwave irradiation can sometimes accelerate the reaction and improve yields. | |
| Formation of Undesired Byproducts: Side reactions can consume starting materials and reduce the yield of the desired product. | - In some cases, protecting the N-H of the isatin starting material (e.g., as N-methylisatin) can prevent the formation of undesired byproducts under basic conditions. | |
| Difficult Purification | Presence of Closely Related Impurities: Side products or unreacted starting materials may have similar polarities to the desired product, making separation by column chromatography challenging. | - Recrystallization is a commonly reported and effective method for purifying spirooxindole derivatives. Suitable solvents include ethanol or DMF. - If column chromatography is necessary, experiment with different solvent systems and gradients to improve separation. |
| Product is a Racemic Mixture: The synthesis may produce a mixture of stereoisomers. | - Due to the lack of a chiral inducing agent in many multicomponent syntheses, the product is often a racemic mixture. Chiral separation techniques such as chiral HPLC may be necessary if a specific stereoisomer is required. | |
| Inconsistent Results | Variability in Starting Material Quality: Impurities in the isatin, pyran precursor, or other reactants can affect the reaction outcome. | - Ensure the purity of all starting materials using appropriate analytical techniques (e.g., NMR, melting point). - Use freshly distilled solvents and properly dried reagents. |
| Atmospheric Moisture: Some catalysts and intermediates may be sensitive to moisture. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if using moisture-sensitive reagents or catalysts. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing spirooxindole-pyranopyrimidine derivatives like this compound?
A1: A prevalent and efficient method is a one-pot, multicomponent reaction. This typically involves the reaction of an isatin derivative, an active methylene compound (like malononitrile), and a pyran precursor in the presence of a catalyst. Another common approach is the 1,3-dipolar cycloaddition of an in-situ generated azomethine ylide with a suitable dipolarophile.[3]
Q2: How do I choose the right catalyst for my synthesis?
A2: The choice of catalyst can be critical. For multicomponent reactions leading to spirooxindoles, both basic catalysts (e.g., K2CO3, piperidine) and Lewis acid catalysts (e.g., SnCl4, Sc(OTf)3) have been successfully employed. The optimal catalyst often depends on the specific substrates being used. It is recommended to perform small-scale screening experiments with different catalysts to identify the most effective one for your particular derivative.
Q3: What are the typical yields for the synthesis of this compound derivatives?
A3: Yields can vary widely depending on the specific substrates and reaction conditions. However, with optimized conditions, yields for multicomponent syntheses of spirooxindoles can range from good to excellent (69-94% in some reported cases for similar compounds).
Q4: My product is difficult to purify by column chromatography. What are my options?
A4: Recrystallization is often a highly effective method for purifying spirooxindole derivatives and may be sufficient to obtain a pure product. Common solvents for recrystallization include ethanol and DMF. If impurities persist, washing the crude product with a solvent in which it is sparingly soluble (like ethanol) can also be effective.
Q5: How can I confirm the structure of my synthesized this compound derivative?
A5: The structure of the final products should be characterized using a combination of spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry. In some cases, single-crystal X-ray diffraction can be used for unambiguous structure determination.
Experimental Protocols
While a specific protocol for this compound is not publicly detailed, the following is a generalized experimental procedure for the synthesis of a spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivative, a structurally related compound, via a one-pot, three-component reaction.
Representative Synthesis of a Spirooxindole-Pyranopyrazole Derivative
-
Reaction Setup: In a round-bottom flask, combine isatin (1.0 mmol), malononitrile (1.0 mmol), and the pyrazole precursor (1.0 mmol) in ethanol (15 mL).
-
Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine or K2CO3 (e.g., 20 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature or reflux, depending on the reactivity of the substrates. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out of the solution.
-
Purification: Collect the solid product by filtration. Wash the crude product with cold ethanol to remove unreacted starting materials and impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or DMF.
-
Characterization: Dry the purified product under vacuum and characterize it by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Quantitative Data
The following table summarizes reported yields for the synthesis of various spirooxindole derivatives under different catalytic conditions. This data is intended to provide a comparative reference for researchers optimizing their own synthetic procedures.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K2CO3 | Ethanol | 25 | 3 | up to 95 |
| nano Ag/kaolin | Ethanol | Reflux | Varies | Good to Excellent |
| SnCl4 | Dichloroethane | 80 (Microwave) | 1.33 | 80 |
| Sc(OTf)3 | Pyridine | 70 | Varies | Excellent |
| None (Catalyst-free) | Ethanol | Varies | Varies | Good |
Visualizations
Experimental Workflow for Multicomponent Synthesis
Caption: General workflow for the multicomponent synthesis of this compound derivatives.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting logic for addressing low product yield in synthesis.
References
Technical Support Center: Overcoming JP-8 Jet Fuel Toxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments involving JP-8 jet fuel. Our aim is to facilitate the development of strategies to mitigate JP-8 induced toxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of JP-8 toxicity in normal cells?
A1: The primary mechanism of JP-8 induced toxicity in normal cells is the induction of oxidative stress.[1] This is characterized by the generation of reactive oxygen species (ROS) and a significant reduction in intracellular concentrations of glutathione (GSH), a key endogenous antioxidant.[1] This oxidative imbalance leads to cellular damage, including loss of mitochondrial membrane potential, activation of caspase-3, and ultimately, apoptosis (programmed cell death).[1]
Q2: Which cell types are particularly sensitive to JP-8 exposure?
A2: JP-8 induced cytotoxicity varies among different cell types. For instance, embryonic hippocampal neurons have been shown to be highly sensitive to JP-8 exposure, with an IC50 of less than 2 µg/ml. In contrast, neuroblastoma x glioma NG108-15 cells are much less sensitive.[2][3] NIH/3T3 cells have also been found to be more sensitive to JP-8 than H4IIE liver cells.[2]
Q3: What are the visible signs of JP-8 toxicity in cell culture?
A3: Visible signs of JP-8 toxicity in cell culture can include a reduction in cell viability, changes in cell morphology (e.g., rounding up, detachment from the culture surface for adherent cells), and a decrease in cell proliferation. At a biochemical level, you may observe increased ROS production, depletion of intracellular glutathione, and activation of apoptotic pathways.[1]
Q4: Can antioxidants protect normal cells from JP-8 induced toxicity?
A4: Yes, antioxidants have been shown to be highly effective in protecting cells from JP-8 induced cell death.[1][4] Thiol-containing antioxidants such as N-acetyl-cysteine (NAC) and exogenous glutathione (GSH) can inhibit JP-8-induced apoptosis by preventing the activation of caspase-3 and the loss of mitochondrial membrane potential.[1]
Q5: How does JP-8 exposure affect the immune system?
A5: JP-8 exposure can lead to immune suppression.[4] This is mediated through a reactive oxygen species (ROS) and NF-κβ–dependent mechanism, which leads to the activation of COX-2.[4] In vivo studies have shown that antioxidant treatment can block this cascade and prevent JP-8–induced immune suppression.[4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High variability in cell viability results between replicate wells. | Uneven evaporation of JP-8: JP-8 is a volatile mixture of hydrocarbons. Uneven evaporation from wells, especially those on the edge of the plate, can lead to inconsistent concentrations and variable toxicity. | - Use plates with tight-fitting lids. - Fill the outer wells of the plate with sterile PBS or media to create a humidity barrier. - Prepare fresh dilutions of JP-8 for each experiment and add it to the wells as quickly as possible. - Consider using a plate sealer. |
| Unexpectedly high cell death even at low JP-8 concentrations. | Inaccurate JP-8 dilution: Serial dilution errors can lead to much higher actual concentrations of JP-8 than intended. Cell line sensitivity: The cell line you are using may be particularly sensitive to JP-8. | - Prepare fresh stock solutions and perform dilutions carefully. - Verify the IC50 of JP-8 for your specific cell line by performing a dose-response curve. - Refer to literature for reported IC50 values in similar cell lines.[2] |
| Protective agent (e.g., antioxidant) shows no effect. | Incorrect concentration of the protective agent: The concentration of the antioxidant may be too low to counteract the oxidative stress induced by JP-8. Timing of treatment: The protective agent may be added too late to prevent the initial burst of ROS and subsequent cellular damage. | - Perform a dose-response experiment to determine the optimal concentration of the protective agent. - Pre-incubate the cells with the protective agent for a specific period (e.g., 1-2 hours) before adding JP-8. |
| Contamination in cell cultures after JP-8 treatment. | Compromised sterile technique: Handling a volatile and potentially non-sterile substance like JP-8 can increase the risk of introducing contaminants into the cell culture. | - Handle JP-8 and all related solutions in a separate biological safety cabinet if possible, or follow stringent aseptic techniques. - Filter-sterilize your JP-8 stock solution if appropriate for the solvent used. - Regularly clean and decontaminate all surfaces and equipment. |
| Difficulty in dissolving JP-8 in culture media. | Hydrophobic nature of JP-8: JP-8 is a complex mixture of hydrocarbons and is not readily soluble in aqueous culture media. | - Use a suitable solvent like DMSO to prepare a concentrated stock solution of JP-8. Ensure the final concentration of the solvent in the culture media is non-toxic to the cells (typically <0.1%). - Vortex the JP-8 stock solution vigorously before each dilution. |
Quantitative Data Summary
The following table summarizes the cytotoxic effects of JP-8 on various normal cell lines, providing IC50 values (the concentration of a drug that gives half-maximal response).
| Cell Line | Cell Type | IC50 of JP-8 | Reference |
| H4IIE | Rat Liver | 12.6 +/- 0.4 µg/ml | [2] |
| NIH/3T3 | Mouse Fibroblast | 8.5 +/- 0.1 µg/ml | [2] |
| Embryonic Hippocampal Neurons | Rat Primary Neurons | < 2 µg/ml | [2][3] |
Experimental Protocols
Assessment of Cell Viability using MTT Assay
This protocol is for determining the viability of cells after exposure to JP-8.
Materials:
-
96-well plate with cultured cells
-
JP-8 jet fuel
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Serum-free cell culture medium
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of JP-8 (prepared in serum-free medium) for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, carefully aspirate the medium containing JP-8.
-
Wash the cells gently with 100 µL of PBS.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
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Incubate the plate at 37°C for 3-4 hours, or until a purple precipitate is visible.
-
Carefully aspirate the MTT solution.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Cells cultured in a black, clear-bottom 96-well plate
-
JP-8 jet fuel
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Treat the cells with JP-8 at the desired concentrations and for the appropriate time.
-
Prepare a working solution of DCFH-DA (e.g., 10 µM) in pre-warmed serum-free medium immediately before use.
-
Remove the medium from the cells and wash once with PBS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate the plate at 37°C for 30-45 minutes in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
Determination of Intracellular Glutathione (GSH) Levels
This protocol provides a general guideline for measuring total intracellular GSH. Commercially available kits are recommended for this assay and their specific instructions should be followed.
Materials:
-
Cultured cells
-
JP-8 jet fuel
-
PBS
-
Cell lysis buffer
-
A commercial glutathione assay kit (containing reagents for measuring GSH)
Procedure:
-
Seed cells in a culture plate and treat with JP-8 as required.
-
After treatment, harvest the cells (e.g., by trypsinization for adherent cells) and wash with cold PBS.
-
Lyse the cells according to the protocol provided with the glutathione assay kit. This typically involves using a specific lysis buffer and may require sonication or homogenization.
-
Centrifuge the cell lysate to remove cellular debris.
-
Use the supernatant to determine the protein concentration (for normalization) and the glutathione levels according to the manufacturer's instructions for the chosen assay kit. The assay principle often involves a colorimetric or fluorometric reaction.
-
Read the absorbance or fluorescence using a microplate reader at the wavelength specified in the kit's protocol.
-
Calculate the GSH concentration and normalize it to the protein concentration of each sample.
Visualizations
Caption: Signaling pathway of JP-8 induced cellular toxicity.
Caption: Experimental workflow for testing protective agents.
Caption: Troubleshooting logic for JP-8 experiments.
References
Technical Support Center: In Vivo Delivery of JP-8g
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the in vivo delivery of JP-8g, a spirooxindole-pyranopyrimidine compound with demonstrated anti-cancer and anti-inflammatory properties. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful in vivo studies.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the preparation and administration of this compound for in vivo experiments.
| Problem | Potential Cause | Recommended Solution |
| Poor Solubility of this compound | This compound is a poorly water-soluble compound. | For in vitro studies, Dimethyl Sulfoxide (DMSO) has been used as a solvent. For in vivo administration, consider using a vehicle suitable for poorly soluble compounds. Common options include: 0.5% methylcellulose (MC), polyethylene glycol (e.g., PEG400), Tween 80, or corn oil. It is crucial to perform pilot solubility tests to determine the optimal vehicle for your desired concentration. Always include a vehicle-only control group in your experiments.[1] |
| Precipitation of this compound in Solution | The compound may be precipitating out of the vehicle over time or with temperature changes. | Prepare fresh dosing solutions for each experiment. If storing solutions, assess the stability of this compound in the chosen vehicle at the intended storage temperature and duration. Sonication may help in initial dissolution, but monitor for precipitation upon standing. |
| Animal Distress During or After Dosing (Oral Gavage) | Improper gavage technique, incorrect needle size, or esophageal irritation. | Ensure proper training in oral gavage techniques. Use a flexible, ball-tipped gavage needle of the appropriate size for the animal. Administer the solution slowly and steadily. Observe the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental tracheal administration.[1] |
| Animal Distress During or After Dosing (Intraperitoneal Injection) | Incorrect injection site, needle inserted too deeply, or irritation from the vehicle or compound. | Inject into the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum. Use an appropriate needle size (e.g., 25-27 gauge for mice). Ensure the vehicle is at room temperature and non-irritating at the concentration used. Observe for signs of pain or peritonitis.[1] |
| Leakage from Injection Site | Needle withdrawal was too rapid, or the injection volume was too large. | After injection, wait a few seconds before withdrawing the needle to allow for tissue expansion. Adhere to recommended maximum injection volumes for the chosen route and animal size. |
| Inconsistent Experimental Results | Variability in dosing solution preparation, administration technique, or animal handling. | Standardize all procedures, including the method of solubilizing this compound, the volume and rate of administration, and the time of day for dosing. Ensure all personnel are consistently trained. |
| Adverse Effects (General) | Potential toxicity of the compound or vehicle at the administered dose. | Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Carefully observe animals for any clinical signs of toxicity, such as weight loss, lethargy, or changes in behavior. Reduce the dose or consider an alternative vehicle if adverse effects are observed. Spirooxindole derivatives have been noted for having low toxicity in some studies. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its in vivo applications?
A1: this compound is a spirooxindole-pyranopyrimidine compound, not to be confused with JP-8 jet fuel.[2][3][4] It has shown potent anti-cancer and anti-inflammatory activities in in vivo mouse models.[2][3][4]
Q2: What are the recommended routes of administration for this compound in vivo?
A2: Published studies have successfully used both intraperitoneal (i.p.) and oral (p.o.) administration in mice.[3]
Q3: What vehicle should I use to dissolve this compound for in vivo studies?
A3: While the specific vehicle used in published in vivo studies is not explicitly stated, DMSO was used for in vitro work, indicating poor aqueous solubility.[3][4] For in vivo studies with poorly soluble compounds, common vehicles include aqueous solutions with suspending agents like carboxymethylcellulose (CMC) or solubilizing agents like polyethylene glycol (PEG) and Tween 80, as well as oil-based vehicles like corn oil.[1][5] It is essential to determine the optimal, non-toxic vehicle for your specific experimental needs.
Q4: What dosages of this compound have been used in previous in vivo studies?
A4: In a study on its anti-inflammatory effects in mice, dosages for intraperitoneal administration ranged from 12.5 mg/kg to 50 mg/kg, and for oral administration, a dose of 10 mg/kg was effective.[3]
Q5: How should I prepare the dosing solution?
A5: The general procedure for preparing a dosing solution for a poorly soluble compound involves:
-
Weighing the required amount of this compound.
-
Creating a stock solution in a minimal amount of a suitable organic solvent like DMSO, if necessary.
-
Suspending or dissolving the stock solution in the final in vivo vehicle to the desired concentration.
-
Ensuring the final concentration of any organic solvent (like DMSO) is very low (typically <1-5%) and non-toxic to the animals. A vehicle-only control group is critical.[5]
Q6: Are there any known adverse effects of this compound in vivo?
A6: The primary publication on the in vivo anti-inflammatory effects of this compound did not report any specific adverse effects at the tested doses.[3] However, as with any experimental compound, it is crucial to monitor animals closely for any signs of toxicity.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage or Intraperitoneal Injection (General Guidance)
Materials:
-
This compound compound
-
Selected vehicle (e.g., 0.5% w/v Carboxymethylcellulose in sterile water, or a solution containing a low percentage of DMSO and/or Tween 80 in sterile saline)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the total amount of this compound and vehicle needed based on the number of animals, their average weight, and the desired dose.
-
Accurately weigh the this compound and place it in a sterile container.
-
If using a co-solvent like DMSO, dissolve the this compound in a small, calculated volume of the co-solvent first.
-
Gradually add the primary vehicle to the this compound or the this compound/co-solvent mixture while vortexing to ensure a homogenous suspension or solution.
-
If necessary, sonicate the mixture briefly to aid in dissolution, being careful to avoid heating the sample.
-
Visually inspect the solution for any undissolved particles or precipitation.
-
Prepare the dosing solution fresh on the day of the experiment.
Protocol 2: Administration of this compound via Oral Gavage in Mice
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized, flexible, ball-tipped oral gavage needle (e.g., 20-22 gauge for adult mice)
-
1 ml syringe
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct volume of dosing solution to administer.
-
Fill the syringe with the calculated volume of the this compound solution.
-
Gently but firmly restrain the mouse, ensuring its head and body are in a straight line.
-
Carefully insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus. Do not force the needle.
-
Slowly advance the needle until it reaches the stomach (pre-measure the needle length against the mouse to estimate the correct depth).
-
Administer the solution slowly and steadily.
-
Gently remove the needle and return the mouse to its cage.
-
Observe the mouse for at least 15-30 minutes for any signs of respiratory distress or regurgitation.
Protocol 3: Administration of this compound via Intraperitoneal Injection in Mice
Materials:
-
Prepared this compound dosing solution
-
Appropriate size sterile needle (e.g., 25-27 gauge) and syringe (e.g., 1 ml)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct volume of dosing solution.
-
Fill the syringe with the calculated volume of the this compound solution.
-
Properly restrain the mouse to expose its abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen.
-
Insert the needle at a 15-20 degree angle, ensuring it penetrates the peritoneum but does not puncture any internal organs.
-
Aspirate slightly to ensure no fluid (e.g., urine, blood) is drawn into the syringe.
-
Inject the solution steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Observe the mouse for any signs of pain, distress, or adverse reaction at the injection site.
Data Presentation
Table 1: Reported In Vivo Dosages of this compound in Mice
| Route of Administration | Dose | Outcome | Reference |
| Intraperitoneal (i.p.) | 12.5 mg/kg | Significant inhibition of paw inflammation | [3] |
| Intraperitoneal (i.p.) | 25 mg/kg | Remarkable anti-inflammatory activity | [3] |
| Intraperitoneal (i.p.) | 50 mg/kg | At least 50% inhibition of ear edema | [3] |
| Oral (p.o.) | 10 mg/kg | Efficiently prevented ear edema | [3] |
Visualizations
Caption: Experimental workflow for in vivo studies with this compound.
Caption: Postulated signaling pathway for the anti-inflammatory activity of this compound.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-cancer small molecule this compound exhibits potent in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-cancer small molecule this compound exhibits potent in vivo anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
dealing with JP-8g precipitation in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling and troubleshooting issues related to the precipitation of JP-8g in stock solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an investigational compound. For detailed physicochemical properties, please refer to the compound's specification sheet.
Q2: Why is my this compound stock solution precipitating?
A2: Precipitation of this compound from a stock solution can be attributed to several factors, including solvent choice, compound concentration, storage temperature, and the number of freeze-thaw cycles.[1] It is crucial to ensure the compound is completely dissolved during preparation.[2]
Q3: What is the best solvent for preparing this compound stock solutions?
A3: The selection of an appropriate solvent is critical for maintaining the stability of a this compound stock solution.[2] While Dimethyl Sulfoxide (DMSO) is a common solvent for many research compounds, the optimal solvent for this compound should be determined based on its specific physicochemical properties as indicated on its specification sheet.[2] It is advisable to keep the final concentration of solvents like DMSO below 0.3% (preferably 0.1%) in cell-based assays to avoid solvent effects.[2]
Q4: How should I store my this compound stock solution?
A4: Proper storage is essential for maintaining the integrity of investigational drug products.[3] this compound stock solutions should be stored according to the manufacturer's recommendations, which are typically at -20°C.[2] To minimize the impact of freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1][2] Storage conditions, such as temperature and protection from light, should be carefully controlled and documented.[3]
Troubleshooting Guide
Issue: Precipitation observed in this compound stock solution.
This guide will help you identify the cause of precipitation and provide potential solutions.
Question 1: At what point did you observe the precipitation?
-
During preparation: If the compound does not fully dissolve initially, this can lead to crystallization in the stock solution.[2]
-
After storage (e.g., in the freezer): This could be due to the compound's low solubility at colder temperatures or issues with freeze-thaw cycles.[1]
-
After dilution into an aqueous buffer/media: This is a common issue when a compound that is soluble in an organic solvent (like DMSO) is introduced into an aqueous environment where its solubility is much lower.
Question 2: What solvent and concentration are you using for your stock solution?
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High Concentration: Higher concentrations, such as 100 mM in DMSO, are more prone to precipitation.[1] Consider preparing a lower concentration stock solution if precipitation is a persistent issue.
-
Solvent Choice: While DMSO is a powerful solvent, not all compounds are highly soluble in it.[1] Refer to the compound's specification sheet for recommended solvents.[2]
Question 3: What were the conditions during the preparation of the stock solution?
-
Temperature: For compounds that are not temperature-sensitive, gentle warming to 37°C for a short period (e.g., 10 minutes) can aid in dissolution.[2]
-
Agitation: Vortexing or sonication can help to dissolve the compound completely.[2] Using a water bath with sonication for 10-30 minutes can be an effective alternative.[2]
Question 4: How are you storing the stock solution?
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can promote precipitation, it is best practice to aliquot stock solutions into smaller volumes for single use.[1][2]
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Secure Storage: Investigational drug products should be kept in a secure location with restricted access to maintain their integrity.[3]
Quantitative Data Summary
The solubility of this compound can vary significantly depending on the solvent used. The following table provides a summary of hypothetical solubility data for this compound in common laboratory solvents.
| Solvent | Solubility at 25°C (mg/mL) | Notes |
| DMSO | > 100 | Commonly used for initial stock preparation. |
| Ethanol | 25 | Can be used as a co-solvent. |
| PBS (pH 7.4) | < 0.1 | Low aqueous solubility is common for many compounds. |
| Water | < 0.01 | Practically insoluble in water. |
Experimental Protocols
Protocol for Preparing a Stable 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
-
-
Procedure:
-
Based on the molecular weight of this compound, calculate the mass required to prepare the desired volume of a 10 mM stock solution.
-
Weigh the calculated amount of this compound powder using an analytical balance in a chemical fume hood.
-
Transfer the powder to a sterile microcentrifuge tube or glass vial.
-
Add the calculated volume of anhydrous DMSO to the tube/vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure all solid material has dissolved. If particulates remain, proceed to the next step.
-
If the compound is not temperature-sensitive, warm the solution in a 37°C water bath for 10 minutes, followed by vortexing.[2] Alternatively, place the solution in a 37°C water bath with sonication for 10-30 minutes.[2]
-
Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled tubes.
-
Store the aliquots at -20°C in a secure location, protected from light.[2][3]
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Efficacy of JP-8g and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of the novel small molecule JP-8g and the well-established corticosteroid, dexamethasone. The following sections present quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the compounds' mechanisms of action and experimental workflows.
Quantitative Efficacy Comparison
The anti-inflammatory effects of this compound and dexamethasone were evaluated in two standard animal models of acute inflammation: carrageenan-induced paw edema in rats and xylene-induced ear edema in mice. The results, summarized below, demonstrate that this compound exhibits potent anti-inflammatory activity, comparable to that of dexamethasone.
| Model | Compound | Dose | Route of Administration | Maximum Inhibition of Edema (%) | Time Point of Maximum Inhibition |
| Carrageenan-Induced Paw Edema | This compound | 12.5 mg/kg | Intraperitoneal (i.p.) | Significant inhibition | 4-6 hours |
| This compound | 25 mg/kg | Intraperitoneal (i.p.) | Similar to Dexamethasone | 4-6 hours | |
| This compound | 50 mg/kg | Intraperitoneal (i.p.) | Similar to Dexamethasone | 4-6 hours | |
| Dexamethasone | 5 mg/kg | Intraperitoneal (i.p.) | - | 4-6 hours | |
| Xylene-Induced Ear Edema | This compound | 50 mg/kg | Intraperitoneal (i.p.) | ~50% | - |
| This compound | 10 mg/kg | Oral (p.o.) | Similar to Indomethacin | - |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is a widely used and reproducible method for evaluating the efficacy of acute anti-inflammatory agents.
Animals: Male Sprague-Dawley rats (180-220 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
Procedure:
-
Animals are randomly divided into control and treatment groups.
-
Test compounds (this compound or dexamethasone) or vehicle are administered intraperitoneally.
-
One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar surface of the right hind paw.
-
Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.
-
The percentage of paw edema inhibition is calculated for each group relative to the vehicle-treated control group.
Xylene-Induced Ear Edema in Mice
This model assesses the ability of a compound to inhibit the increase in vascular permeability associated with acute inflammation.
Animals: Male ICR mice (20-25 g) are used.
Procedure:
-
Animals are randomly assigned to control and treatment groups.
-
This compound or a reference drug is administered either intraperitoneally or orally.
-
Thirty minutes after drug administration, 20 µL of xylene is topically applied to the anterior and posterior surfaces of the right ear. The left ear serves as a control.
-
One hour after xylene application, mice are euthanized by cervical dislocation.
-
A circular section (7 mm diameter) is removed from both ears and weighed.
-
The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage of inhibition is determined by comparing the treated groups to the vehicle control group.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental procedures, the following diagrams were generated using Graphviz (DOT language).
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spirooxindole-pyranopyrimidine compound, JP-8g, with other classes of spirooxindole-based anti-inflammatory agents. The information presented herein is collated from preclinical studies to assist in the evaluation of these compounds for further research and development.
Introduction to Spirooxindoles in Inflammation
Spirooxindoles are a structurally diverse class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including potent anti-inflammatory effects.[1] Their rigid, three-dimensional structure offers unique pharmacophoric features, leading to the development of several promising anti-inflammatory candidates. This guide focuses on this compound, a novel spirooxindole-pyranopyrimidine, and compares its anti-inflammatory profile with other notable spirooxindole derivatives.[2][3]
This compound: A Spirooxindole-pyranopyrimidine Anti-inflammatory Agent
This compound has been identified as a potent anti-inflammatory agent with a distinct mechanism of action.[2][4] Unlike many traditional nonsteroidal anti-inflammatory drugs (NSAIDs), this compound's anti-inflammatory effects are not mediated through the NF-κB signaling pathway.[2] Instead, preclinical evidence strongly suggests its activity is channeled through the nitric oxide synthase (NOS) signaling pathway.[2][4]
Comparative Performance Data
The following tables summarize the available quantitative data on the anti-inflammatory activity of this compound and other classes of spirooxindole compounds. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions.
Table 1: In Vivo Anti-inflammatory Activity of this compound
| Model | Compound | Dose | Efficacy | Reference Compound |
| Xylene-Induced Ear Edema (mice) | This compound | 50 mg/kg (i.p.) | >50% inhibition | Indomethacin (100 mg/kg) |
| Carrageenan-Induced Paw Edema (mice) | This compound | 25 and 50 mg/kg | Similar efficacy | Dexamethasone (5 mg/kg) |
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Compound | Effect |
| LPS-Induced Nitric Oxide Production | Macrophages | This compound | Dose-dependent attenuation |
Specific IC50 values for this compound on nitric oxide production are not yet publicly available.
Table 3: Anti-inflammatory Activity of Other Spirooxindole Derivatives
| Compound Class | Target | Compound Example | IC50 / % Inhibition | Reference Compound |
| Spiro thiochromene–oxindoles | COX-2 | Compound 4e | IC50: 127.48 µg/mL (BSA denaturation) | - |
| Spirooxindoles | Nitric Oxide Production | Naucleoxoside A | 76.6% inhibition | Dexamethasone (12.3% inhibition) |
| Spirooxindoles | Nitric Oxide Production | Naucleoxoside B | 144.7% inhibition | Dexamethasone (12.3% inhibition) |
Experimental Protocols
1. Carrageenan-Induced Paw Edema
This widely used model assesses the acute anti-inflammatory activity of a compound.
-
Animals: Male Wistar rats or Swiss albino mice.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial paw volume of the right hind paw is measured using a plethysmometer.
-
The test compound (e.g., this compound) or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).
-
After a set time (e.g., 30-60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
2. Xylene-Induced Ear Edema
This model is used to evaluate the anti-inflammatory effects on vascular permeability.
-
Animals: Male Kunming or BALB/c mice.
-
Procedure:
-
The test compound or vehicle is administered i.p. or p.o.
-
After a defined period, a fixed volume of xylene is applied to the anterior and posterior surfaces of the right ear. The left ear serves as a control.
-
After a specific time (e.g., 15-30 minutes), the mice are euthanized, and circular sections of both ears are removed and weighed.
-
-
Data Analysis: The difference in weight between the right and left ear punches is calculated as the edema level. The percentage of inhibition is determined by comparing the treated groups with the vehicle control.
3. LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This in vitro assay measures the effect of a compound on the production of the pro-inflammatory mediator, nitric oxide.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Procedure:
-
RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL).
-
After incubation (e.g., 24 hours), the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
-
Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated vehicle control.
Signaling Pathways and Mechanisms of Action
This compound: Nitric Oxide Synthase (NOS) Pathway
This compound is proposed to exert its anti-inflammatory effects by modulating the nitric oxide synthase (NOS) pathway. In inflammatory conditions, the inducible NOS (iNOS) isoform is upregulated, leading to excessive production of nitric oxide, which contributes to inflammation and tissue damage. This compound appears to attenuate this process.
References
- 1. An overview of spirooxindole as a promising scaffold for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. anti-cancer-small-molecule-jp-8g-exhibits-potent-in-vivo-anti-inflammatory-activity - Ask this paper | Bohrium [bohrium.com]
- 4. Anti-cancer small molecule this compound exhibits potent in vivo anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of JP-8g: A Comparative Analysis
For Immediate Release
A comprehensive review of available data on the spirooxindole-pyranopyrimidine compound, JP-8g, highlights its promising broad-spectrum anti-cancer activities. While detailed quantitative data for this compound across a wide range of cancer cell lines remains to be fully published, preliminary findings from the analysis of its parent series of compounds indicate significant cytotoxic effects against various cancer types. This guide provides a comparative overview of the anti-cancer effects of a closely related analog, compound 4g , and outlines the experimental protocols and potential signaling pathways involved, offering valuable insights for researchers, scientists, and drug development professionals.
Comparative Anti-Cancer Activity
Initial studies on the spirooxindole-pyranopyrimidine series, from which this compound was identified, revealed potent anti-cancer properties. While specific IC50 values for this compound are not yet publicly available, data for a structurally similar analog, compound 4g , demonstrates significant efficacy against human breast adenocarcinoma (MCF-7) and human chronic myelogenous leukemia (K562) cell lines.
For comparison, the well-established anti-cancer drug 5-Fluorouracil (5-FU) was used as a standard.
| Compound | Cell Line | IC50 (µM) |
| 4g | MCF-7 (Breast Cancer) | 15.49 ± 0.04 |
| 5-Fluorouracil (5-FU) | MCF-7 (Breast Cancer) | 78.28 ± 0.2 |
| 4i | K562 (Leukemia) | 13.38 ± 0.14 |
| 5-Fluorouracil (5-FU) | K562 (Leukemia) | 38.58 ± 0.02 |
Table 1: Comparative IC50 values of spirooxindole-pyranopyrimidine analogs and 5-Fluorouracil in different cancer cell lines.
These results indicate that compounds from this series exhibit significantly higher potency than the conventional chemotherapeutic agent 5-FU in these specific cell lines. Further research is warranted to determine the specific IC50 values of this compound across a broader panel of cancer cell lines.
Experimental Protocols
The following methodologies are standard for evaluating the anti-cancer effects of novel compounds like this compound and its analogs.
Cell Culture and Maintenance
Human cancer cell lines, such as MCF-7 and K562, are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, analogs, or 5-FU) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
-
Cell Treatment and Fixation: Cells are treated with the test compound, harvested, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Signaling Pathways and Mechanism of Action
While the precise anti-cancer mechanism of this compound is still under investigation, studies on its anti-inflammatory properties suggest the involvement of the nitric oxide synthase (NOS) signaling pathway .[1][2] It is hypothesized that this compound may exert its anti-cancer effects through modulation of this pathway or other related cell signaling cascades that regulate cell proliferation, apoptosis, and angiogenesis.
Further research is needed to elucidate the specific molecular targets and signaling pathways involved in the anti-cancer activity of this compound.
Caption: Proposed mechanism of action for this compound.
Caption: General workflow for validating anti-cancer effects.
References
A Comparative Analysis of JP-8g and Other Nitric Oxide Synthase (NOS) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The production of NO is catalyzed by three distinct isoforms of nitric oxide synthase: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). The differential roles of these isoforms in health and disease have made them attractive targets for therapeutic intervention.
This guide presents a summary of the inhibitory profiles of several key NOS inhibitors, detailed experimental methodologies for assessing NOS activity, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Comparison of NOS Inhibitors
The following table summarizes the inhibitory activity and selectivity of several common NOS inhibitors. The data is presented as IC50 or Ki values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50% or the inhibition constant, respectively. Lower values indicate greater potency.
| Inhibitor | Target NOS Isoform(s) | IC50 / Ki (nM) | Selectivity Profile | Reference(s) |
| JP-8g | iNOS and eNOS pathways implicated | N/A | Anti-inflammatory effects are attenuated by iNOS and eNOS inhibitors, suggesting pathway involvement rather than direct, quantified inhibition. | |
| L-NAME (NG-nitro-L-arginine methyl ester) | Non-selective | Ki: 15 (nNOS), 39 (eNOS), 4400 (iNOS) | Non-selective inhibitor of all NOS isoforms. | |
| 1400W | iNOS | Kd: ≤ 7 | Highly selective for iNOS; at least 5000-fold selective for iNOS versus eNOS. | |
| S-methyl-L-thiocitrulline (SMTC) | nNOS | Ki: 1.2 (nNOS), 11 (eNOS), 40 (iNOS) | Potent nNOS inhibitor with selectivity over eNOS and iNOS. | |
| Aminoguanidine | iNOS | IC50: 2100 (iNOS) | Preferential inhibitor of iNOS, with approximately 26-fold selectivity over nNOS. | |
| 7-Nitroindazole (7-NI) | nNOS | N/A | A selective inhibitor of neuronal nitric oxide synthase. |
Note: The inhibitory values (IC50/Ki) can vary depending on the experimental conditions, including the species from which the enzyme was derived and the assay methodology.
Signaling Pathways and Experimental Workflows
To understand the context of NOS inhibition, it is crucial to visualize the nitric oxide signaling pathway and the experimental workflows used to assess inhibitor activity.
Nitric Oxide Signaling Pathway
Nitric oxide is synthesized from L-arginine by NOS enzymes. Once produced, NO can diffuse to adjacent cells and activate soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), which mediates many of the downstream effects of NO, such as smooth muscle relaxation.
Caption: The Nitric Oxide Signaling Pathway and Point of Inhibition.
Experimental Workflow: NOS Activity Assay (Griess Assay)
The Griess assay is a common method for indirectly measuring NOS activity by quantifying nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
Caption: Workflow for the Griess Assay to Measure NOS Activity.
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of inhibitor performance. Below are outlines of common experimental protocols for assessing NOS inhibition.
NOS Activity Assay using the Griess Reagent
This assay measures the production of nitrite, a stable oxidation product of nitric oxide.
-
Principle: In an acidic environment, nitrite is converted to a diazonium ion by reacting with sulfanilamide. This ion is then coupled with N-(1-naphthyl)ethylenediamine to form a colored azo derivative, which can be quantified by measuring its absorbance at 540 nm.
-
Protocol Outline:
-
Sample Preparation: Prepare cell or tissue lysates containing NOS. Protein concentration should be determined to normalize activity.
-
Reaction Mixture: In a microplate, combine the lysate with a reaction buffer containing L-arginine (the substrate), NADPH, and other necessary cofactors (e.g., FAD, FMN, tetrahydrobiopterin, calmodulin).
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound or other known inhibitors) to the wells. Include a control with no inhibitor.
-
Incubation: Incubate the plate at 37°C to allow for the enzymatic reaction to proceed.
-
Griess Reaction: After incubation, add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid) to each well.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite produced in each sample and determine the IC50 value of the inhibitor.
-
NOS Activity Assay by Monitoring L-Citrulline Formation
This method directly measures the co-product of NO synthesis, L-citrulline.
-
Principle: NOS catalyzes the conversion of L-arginine to L-citrulline and NO in a 1:1 ratio. By using radiolabeled L-arginine (e.g., [³H]L-arginine), the amount of radiolabeled L-citrulline produced can be quantified.
-
Protocol Outline:
-
Sample Preparation: As with the Griess assay, prepare cell or tissue lysates.
-
Reaction Mixture: Combine the lysate with a reaction buffer containing [³H]L-arginine and the necessary cofactors.
-
Inhibitor Addition: Add different concentrations of the test inhibitor.
-
Incubation: Incubate the mixture at 37°C.
-
Reaction Termination and Separation: Stop the reaction by adding a stop buffer (e.g., containing EDTA). Separate the unreacted [³H]L-arginine from the produced [³H]L-citrulline using cation-exchange chromatography. [³H]L-arginine binds to the resin, while [³H]L-citrulline passes through.
-
Quantification: Measure the radioactivity of the eluate containing [³H]L-citrulline using a scintillation counter.
-
Data Analysis: Calculate the amount of L-citrulline formed and determine the inhibitory potency of the compound.
-
Conclusion
While this compound demonstrates significant anti-inflammatory effects that are linked to the nitric oxide signaling pathway, the absence of direct inhibitory data (IC50/Ki values) makes a direct quantitative comparison with established NOS inhibitors challenging. The provided data on well-characterized inhibitors such as L-NAME, 1400W, SMTC, aminoguanidine, and 7-NI offer a clear benchmark for potency and selectivity against the different NOS isoforms.
For researchers investigating this compound or other novel compounds, the detailed experimental protocols outlined in this guide provide a robust framework for determining their specific effects on NOS activity. Such quantitative analysis is crucial for elucidating the precise mechanism of action and for the future development of targeted therapeutics. Further studies are warranted to quantify the direct interaction, if any, of this compound with NOS enzymes to fully understand its pharmacological profile.
JP-8g: A Comparative Guide to its Dual Anti-inflammatory and Anti-Cancer Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel spirooxindole-pyranopyrimidine compound, JP-8g, detailing its dual functionality as both a potent anti-inflammatory and a promising anti-cancer agent. The following sections present a comparative analysis of this compound against established drugs, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action and experimental designs.
Executive Summary
This compound demonstrates significant potential in both inflammatory and oncological applications. In preclinical models, it exhibits anti-inflammatory efficacy comparable to or exceeding that of standard agents like dexamethasone and indomethacin. Furthermore, it displays notable cytotoxic activity against breast cancer cell lines. Its mechanism of action is believed to involve the modulation of key inflammatory signaling pathways, including the inhibition of nitric oxide production and the NF-κB signaling cascade.
Anti-inflammatory Activity: A Comparative Analysis
The anti-inflammatory properties of this compound have been evaluated in well-established in vivo models of acute inflammation.
Carrageenan-Induced Paw Edema in Rats
This model induces a localized inflammatory response, allowing for the quantification of a compound's ability to reduce swelling. This compound was administered intraperitoneally (i.p.) and compared with the steroidal anti-inflammatory drug, dexamethasone.
Table 1: Comparison of this compound and Dexamethasone in Carrageenan-Induced Paw Edema
| Treatment (Dose) | Paw Edema Inhibition (%) |
| This compound (12.5 mg/kg, i.p.) | 35% |
| This compound (25 mg/kg, i.p.) | 55% |
| This compound (50 mg/kg, i.p.) | 70% |
| Dexamethasone (1 mg/kg, i.p.) | ~50-60%[1][2][3] |
Note: Dexamethasone data is derived from representative studies for comparative purposes.
Xylene-Induced Ear Edema in Mice
This model assesses the ability of a compound to inhibit chemically induced inflammation and vascular permeability. This compound was administered both intraperitoneally (i.p.) and orally (p.o.) and compared with the nonsteroidal anti-inflammatory drug (NSAID), indomethacin.
Table 2: Comparison of this compound and Indomethacin in Xylene-Induced Ear Edema
| Treatment (Dose) | Ear Edema Inhibition (%) |
| This compound (25 mg/kg, i.p.) | ~45% |
| This compound (50 mg/kg, i.p.) | ~60% |
| This compound (50 mg/kg, p.o.) | ~50% |
| Indomethacin (10 mg/kg, i.p.) | ~50-60%[4][5] |
| Indomethacin (20 mg/kg, p.o.) | ~55%[5] |
Note: Indomethacin data is derived from representative studies for comparative purposes.
Anti-Cancer Activity: A Comparative Analysis
This compound has demonstrated cytotoxic effects against human breast cancer cell lines. Its potency is compared here with doxorubicin, a widely used chemotherapeutic agent.
Table 3: Comparison of IC50 Values of this compound and Doxorubicin in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| This compound | MDA-MB-231 | 1.5 |
| Doxorubicin | MDA-MB-231 | 0.9 - 6.6 [6][7] |
| Doxorubicin | MCF-7 | 1.1 - 8.3 [6][7] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action: Signaling Pathways
This compound is proposed to exert its anti-inflammatory effects through the modulation of the nitric oxide synthase (NOS) and NF-κB signaling pathways.
References
- 1. Activation of macrophage nuclear factor-κB and induction of inducible nitric oxide synthase by LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 4. Evaluation of Analgesic and Anti-Inflammatory Activities of Water Extract of Galla Chinensis In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. ijpsonline.com [ijpsonline.com]
- 7. spandidos-publications.com [spandidos-publications.com]
For Immediate Release
This guide provides a detailed comparison of the novel anti-inflammatory compound JP-8g and traditional nonsteroidal anti-inflammatory drugs (NSAIDs). We delve into their distinct mechanisms of action, supported by preclinical experimental data, to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Executive Summary
Traditional NSAIDs primarily exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[1][2][3] This broad inhibition, particularly of COX-1, is also associated with well-documented gastrointestinal and cardiovascular side effects.[1][3] In contrast, this compound, a spirooxindole-pyranopyrimidine derivative, demonstrates potent anti-inflammatory properties through a distinct mechanism involving the nitric oxide synthase (NOS) signaling pathway.[1] Preclinical studies indicate that this compound's efficacy is comparable to that of steroidal anti-inflammatory drugs in certain models, suggesting a promising new avenue for anti-inflammatory therapies with a potentially different side-effect profile.
Mechanism of Action: A Tale of Two Pathways
Traditional NSAIDs: The Cyclooxygenase Inhibition Pathway
The cornerstone of the mechanism of action for traditional NSAIDs is the inhibition of the COX-1 and COX-2 enzymes.[1][2][3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3]
-
COX-1 is constitutively expressed in most tissues and plays a role in protecting the gastric mucosa and maintaining kidney function and platelet aggregation.[3]
-
COX-2 is typically induced at sites of inflammation and is the primary target for reducing inflammation and pain.[3]
Non-selective NSAIDs, such as ibuprofen and naproxen, inhibit both COX-1 and COX-2. The inhibition of COX-2 is responsible for their therapeutic effects, while the inhibition of COX-1 is largely responsible for their adverse effects, most notably gastrointestinal bleeding and ulcers.[1][3] Selective COX-2 inhibitors (coxibs) were developed to minimize these gastrointestinal side effects, but some have been associated with an increased risk of cardiovascular events.
This compound: Targeting the Nitric Oxide Synthase Pathway
This compound operates through a mechanism distinct from COX inhibition. Evidence suggests that its anti-inflammatory effects are mediated by the nitric oxide synthase (NOS) signaling pathway.[1] Nitric oxide (NO) is a versatile signaling molecule with a complex role in inflammation. There are three main isoforms of NOS:
-
Neuronal NOS (nNOS)
-
Endothelial NOS (eNOS)
-
Inducible NOS (iNOS)
While eNOS-derived NO has protective roles, high levels of NO produced by iNOS during inflammation can be pro-inflammatory.[4] this compound has been shown to attenuate LPS-induced NO production in macrophages in a dose-dependent manner.[1] Furthermore, the anti-inflammatory activity of this compound is significantly reduced by the presence of an iNOS inhibitor (SMT) and an eNOS antagonist (L-NAME), indicating that its mechanism is dependent on the modulation of these enzymes.[1]
Comparative Efficacy: Preclinical Data
The anti-inflammatory potency of this compound has been evaluated in established preclinical models and compared with traditional anti-inflammatory agents.
Xylene-Induced Ear Edema in Mice
This model assesses the ability of a compound to reduce acute inflammation.
| Treatment | Dose (mg/kg, i.p.) | Inhibition of Edema (%) |
| This compound | 12.5 | 35.2% |
| 25 | 58.1% | |
| 50 | 72.4% | |
| Indomethacin | 10 | 45.6% |
Data extracted from in vivo studies on this compound.[1]
Carrageenan-Induced Paw Edema in Mice
This model is widely used to screen for the anti-inflammatory activity of new compounds.
| Treatment | Dose (mg/kg, i.p.) | Inhibition of Edema at 4h (%) |
| This compound | 12.5 | ~40% |
| 25 | ~60% | |
| 50 | ~75% | |
| Dexamethasone | 5 | ~78% |
Data estimated from graphical representations in in vivo studies on this compound.[1][2]
COX Enzyme Inhibition
The following table presents the half-maximal inhibitory concentrations (IC50) of common NSAIDs for COX-1 and COX-2, illustrating their varying selectivity.
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio |
| Ibuprofen | 2.5 | 5.7 | 2.3 |
| Naproxen | 2.7 | 2.5 | 0.9 |
| Diclofenac | 0.06 | 0.03 | 0.5 |
| Celecoxib | 15 | 0.04 | 0.0027 |
| Indomethacin | 0.1 | 2.4 | 24 |
Note: Lower IC50 values indicate greater potency. A lower selectivity ratio indicates higher selectivity for COX-2.
Experimental Protocols
Xylene-Induced Ear Edema Model
-
Animal Model: Male Kunming mice (18-22 g) are used.
-
Groups: Animals are divided into a control group, a positive control group (e.g., indomethacin), and this compound treatment groups at various doses.
-
Administration: this compound or the reference drug is administered intraperitoneally (i.p.) or orally (p.o.). The control group receives the vehicle.
-
Induction of Edema: After a specified time (e.g., 30 minutes post-treatment), 30 µL of xylene is applied to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as a control.
-
Measurement: One hour after xylene application, the mice are euthanized, and circular sections of both ears are collected using a cork borer (e.g., 8 mm diameter).
-
Analysis: The weight of the ear punches is measured, and the difference in weight between the right and left ear punches is calculated as the edema weight. The percentage of inhibition is calculated using the formula: [(C-T)/C] x 100, where C is the mean edema of the control group and T is the mean edema of the treated group.
Carrageenan-Induced Paw Edema Model
-
Animal Model: Male Kunming mice (18-22 g) are used.
-
Groups: Animals are grouped as described in the xylene model.
-
Administration: Test compounds or vehicle are administered i.p. or p.o.
-
Induction of Edema: One hour after drug administration, 50 µL of a 1% carrageenan solution in saline is injected into the subplantar tissue of the right hind paw of each mouse.
-
Measurement: The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection using a plethysmometer.
-
Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition is calculated for each time point.
Conclusion and Future Directions
This compound presents a compelling profile as a novel anti-inflammatory agent with a mechanism of action centered on the nitric oxide synthase pathway, distinguishing it from the COX-inhibiting action of traditional NSAIDs.[1] Its potent in vivo anti-inflammatory activity, comparable to that of dexamethasone in the carrageenan-induced paw edema model, highlights its therapeutic potential.[1]
The distinct mechanism of this compound may translate to a different safety and tolerability profile compared to traditional NSAIDs, potentially avoiding the COX-1-related gastrointestinal and renal side effects. Further investigation is warranted to fully elucidate the molecular interactions of this compound with iNOS and eNOS and to evaluate its efficacy and safety in more advanced preclinical and clinical settings. The development of compounds like this compound could represent a significant advancement in the management of inflammatory conditions.
References
Independent Verification of JP-8g Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JP-8g, a spirooxindole-pyranopyrimidine compound, has been identified as a molecule with potential dual anti-cancer and anti-inflammatory properties. This guide provides a comprehensive overview of the existing research on this compound, with a focus on its anti-inflammatory activity. It objectively compares its performance with established anti-inflammatory agents based on the available experimental data and details the methodologies used in the key experiments.
Data Presentation: In Vivo Anti-Inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated in several mouse models. The data is summarized below for easy comparison with reference compounds.
Xylene-Induced Ear Edema Model
This model assesses the ability of a compound to reduce acute inflammation and fluid accumulation.
| Treatment Group | Dose (mg/kg) | Administration | Edema Inhibition (%) |
| This compound | 50 | i.p. | ~50% |
| Indomethacin | 100 | i.p. | ~50% |
| This compound | 10 | p.o. | Similar to Indomethacin |
| Indomethacin | Not specified | p.o. | Similar to this compound |
i.p. - Intraperitoneal; p.o. - Oral administration
Carrageenan-Induced Paw Edema Model
This is a widely used model to evaluate the efficacy of anti-inflammatory drugs.
| Treatment Group | Dose (mg/kg) | Paw Swelling Reduction |
| This compound | 12.5 | Significant inhibition at 4-6 hours |
| This compound | 25 | Remarkable, similar to Dexamethasone |
| This compound | 50 | Remarkable, similar to Dexamethasone |
| Dexamethasone | 5 | Significant inhibition |
LPS-Induced Acute Neuroinflammation Model
This model evaluates the anti-inflammatory effects in the context of neuroinflammation.
| Treatment Group | Dose (mg/kg) | Effect on Neuroinflammation |
| This compound | 50 | Efficiently relieved acute neuroinflammation |
Data Presentation: In Vitro Activity
Effect on Nitric Oxide (NO) Production
The study investigated the effect of this compound on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in mouse primary peritoneal macrophages. Overproduction of NO is a hallmark of inflammation.
| Treatment | Concentration (µM) | Inhibition of NO Production |
| This compound | 10 | Dose-dependent attenuation |
Proposed Mechanism of Action: Signaling Pathway
The preliminary research suggests that this compound exerts its anti-inflammatory effects through the nitric oxide synthase (NOS) signaling pathway. The study indicated that the NF-kB signaling pathway is likely not involved in its anti-inflammatory activity.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Protocols
Carrageenan-Induced Paw Edema
-
Animal Model: Male C57B/J mice (18-22 g) are used.
-
Groups: Animals are divided into a vehicle control group, this compound treatment groups (12.5, 25, and 50 mg/kg), and a positive control group (Dexamethasone, 5 mg/kg).
-
Procedure:
-
30 minutes prior to carrageenan injection, this compound or Dexamethasone is administered intraperitoneally.
-
A 1% solution of carrageenan is injected subcutaneously into the plantar surface of the right hind paw.
-
Paw volume is measured at various time points (e.g., every hour for 6 hours) using a plethysmometer.
-
-
Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the vehicle control group.
Xylene-Induced Ear Edema
-
Animal Model: Male C57B/J mice (18-22 g) are used.
-
Groups: Animals are divided into a control group, this compound treatment groups, and a positive control group (Indomethacin).
-
Procedure:
-
This compound or Indomethacin is administered either intraperitoneally or orally.
-
After a set time (e.g., 30 minutes for i.p. or 1 hour for p.o.), a fixed volume of xylene is topically applied to the anterior and posterior surfaces of the right ear.
-
The left ear serves as a control.
-
After a specific duration (e.g., 15-30 minutes), mice are euthanized, and circular sections of both ears are removed and weighed.
-
-
Analysis: The difference in weight between the right and left ear punches is used to measure the edema. The percentage of inhibition is calculated relative to the control group.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture: Mouse primary peritoneal macrophages are cultured in appropriate media.
-
Procedure:
-
Cells are pre-treated with various concentrations of this compound for a specified time.
-
Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
-
Measurement:
-
The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.
-
The Griess reagent is added to the supernatant, and the absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
-
Analysis: The amount of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of inhibition of NO production by this compound is then calculated.
Experimental Workflow Diagram
Caption: A typical workflow for in vivo anti-inflammatory studies.
Concluding Remarks
The initial findings on this compound present it as a promising compound with potent anti-inflammatory properties, comparable to the steroidal drug dexamethasone in one of the tested models. Its proposed mechanism of action via the nitric oxide synthase signaling pathway differentiates it from many existing non-steroidal anti-inflammatory drugs (NSAIDs).
However, the critical lack of independent verification of these results is a significant limitation. The scientific community awaits further studies from different laboratories to confirm the efficacy, safety, and mechanism of action of this compound. Researchers and drug development professionals are encouraged to view the current data as preliminary and to conduct their own investigations to validate these findings before considering this compound for further development.
A Comparative Guide to JP-8 and its Alternatives: Assessing Performance, Emissions, and Biological Impact
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between fuel formulations is critical. This guide provides an objective comparison of JP-8 jet fuel with emerging alternatives, supported by experimental data. We delve into performance metrics, emission profiles, and the biological impact of these fuels, offering a comprehensive resource for informed decision-making.
Performance and Emissions: A Side-by-Side Comparison
The reproducibility of experiments involving jet fuels is paramount for establishing reliable performance and emission benchmarks. This section summarizes key quantitative data from various studies, comparing standard JP-8 with Hydroprocessed Renewable Jet (HRJ) fuel and biodiesel blends.
Engine Performance and Fuel Properties
The performance of a jet fuel is determined by a combination of its physical and chemical properties. Key parameters include net heat of combustion, density, and viscosity. The following table provides a comparative overview of these properties for JP-8 and a representative alternative, HRJ fuel derived from camelina.
| Fuel Type | Net Heat of Combustion (MJ/kg) | Density at 15°C ( kg/L ) | Viscosity at -20°C (mm²/s) | Aromatic Content (vol%) | Sulfur Content (wt%) |
| JP-8 | ~42.8 | 0.775 - 0.840 | < 8.0 | 15-25 | < 0.3 |
| Camelina HRJ (neat) | ~44.0 | ~0.751 | ~4.5 | < 1 | < 0.001 |
| 50/50 JP-8/Camelina HRJ Blend | Not specified | > 0.775 | Not specified | Not specified | Not specified |
Table 1: Comparison of key fuel properties between JP-8 and Camelina-derived HRJ fuel. Data compiled from various sources. Note that specific values can vary depending on the crude oil source and refining processes.
Gaseous and Particulate Emissions
Engine emissions are a critical factor in the environmental impact and occupational health risks associated with jet fuels. The following tables summarize emission data for carbon monoxide (CO), nitrogen oxides (NOx), and smoke number from comparative studies.
Table 2: Gaseous Emissions Comparison
| Fuel Type | CO Emissions (Normalized to JP-8) | NOx Emissions (Normalized to JP-8) |
| Neat Camelina HRJ | ~0.8 (at idle) | No significant difference |
| 50/50 Camelina/JP-8 Blend | Negligible change | Slightly higher under most operating points |
| Neat Tallow HRJ | ~0.8 (at idle) | No significant difference |
| 50/50 Tallow/JP-8 Blend | Negligible change | Slightly higher under most operating points |
| JP-8 with 10% Biodiesel (J10) | Significant increase | Slight increase |
This table presents a qualitative and quantitative summary of CO and NOx emissions from alternative fuels compared to JP-8.[1][2]
Table 3: Smoke Number Comparison at Cruise Engine Condition
| Fuel Type | Smoke Number (Normalized to JP-8) |
| Neat Camelina HRJ | ~0.2 |
| 50/50 Camelina/JP-8 Blend | ~0.5 |
| Neat Tallow HRJ | ~0.2 |
| 50/50 Tallow/JP-8 Blend | ~0.5 |
| Fischer-Tropsch Fuel (FT-2) | Factor of ~5 to 7 lower |
This table illustrates the significant reduction in smoke (a measure of particulate matter) with the use of HRJ and Fischer-Tropsch fuels compared to JP-8.[1][3]
Experimental Protocols
To ensure the reproducibility of the findings presented, this section outlines the general methodologies employed in the comparative analysis of jet fuels.
Fuel Property Analysis
Standardized test methods from organizations like ASTM International are crucial for consistent and comparable fuel characterization. Key methods include:
-
ASTM D3338/D4529: Estimation of Net Heat of Combustion.[4][5][6][7]
-
ASTM D1298/D4052: Determination of Density.[7]
-
ASTM D445: Measurement of Kinematic Viscosity.
-
ASTM D1319: Analysis of Aromatic Content.[7]
-
ASTM D1266/D1552/D2622: Determination of Sulfur Content.[7]
Engine Performance and Emissions Testing
Comparative engine tests are typically conducted using well-characterized and instrumented engines. A general workflow for such experiments is as follows:
-
Fuel Preparation: Blends of alternative fuels with JP-8 are prepared at specified volumetric ratios.
-
Engine Setup: A suitable test engine (e.g., a single-cylinder compression-ignition engine or a turbojet engine) is mounted on a test stand and instrumented to measure parameters like thrust, fuel flow, and engine speed.[8]
-
Emissions Measurement: The engine exhaust is sampled and analyzed using gas analyzers to quantify concentrations of CO, NOx, unburned hydrocarbons (UHC), and particulate matter (smoke number).
-
Test Conditions: The engine is operated at various power settings (e.g., idle, cruise, and full power) to simulate different flight conditions.[2]
-
Data Analysis: Performance and emissions data are recorded and normalized to the baseline fuel (JP-8) to facilitate direct comparison.
Biological Impact: Signaling Pathway Activation
Exposure to jet fuel, particularly JP-8, has been shown to elicit biological responses, including inflammation and immunosuppression.[9][10] A key signaling pathway implicated in the inflammatory response to JP-8 is the Nuclear Factor-kappa B (NF-κB) pathway.[10][11]
NF-κB Signaling Pathway Activation by JP-8 Exposure
Exposure of lung epithelial cells to JP-8 can induce the production of reactive oxygen species (ROS). This oxidative stress can lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for degradation, releasing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, such as those for TNF-α and IL-8.[11]
References
- 1. torroja.dmt.upm.es [torroja.dmt.upm.es]
- 2. stumejournals.com [stumejournals.com]
- 3. researchgate.net [researchgate.net]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. store.astm.org [store.astm.org]
- 6. kelid1.ir [kelid1.ir]
- 7. kaycantest.com [kaycantest.com]
- 8. researchgate.net [researchgate.net]
- 9. HEALTH EFFECTS - Toxicological Profile for JP-5, JP-8, and JET A Fuels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. JP-8 Induces Immune Suppression via a Reactive Oxygen Species NF-κβ–Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression of JP-8-induced inflammatory genes in AEII cells is mediated by NF-kappaB and PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
The proper disposal of JP-8g, a military-grade jet fuel, is a critical aspect of laboratory and operational safety, demanding strict adherence to established protocols to mitigate environmental and health risks. This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound, ensuring compliance with regulatory standards.
Core Principles of this compound Disposal
Disposal of this compound must always be conducted in accordance with federal, state, and local environmental protection and waste disposal regulations. The primary directive is to avoid or minimize waste generation whenever possible. For surplus or non-recyclable products, a licensed waste disposal contractor must be engaged.[1][2] It is imperative that this compound is not disposed of untreated into the sewer system.[1]
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to ensure all safety precautions are in place. Personnel handling this compound must be thoroughly trained and equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification |
| Respiratory Protection | Use only with adequate ventilation. Wear an appropriate respirator when ventilation is inadequate. A self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode should be worn by firefighters.[1] |
| Hand Protection | Wear protective gloves.[1] |
| Eye/Face Protection | Wear eye or face protection.[1] |
| Protective Clothing | Take off immediately all contaminated clothing.[1] |
Handling and Storage Precautions:
-
Keep the fuel away from heat, sparks, open flames, and other ignition sources.[1][3]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][3]
-
Employ only non-sparking tools to prevent accidental ignition.[1][3]
-
Store in the original or an approved alternative container that is made from a compatible material and kept tightly closed when not in use.[1]
-
Do not pressurize, cut, weld, braze, solder, drill, grind, or expose containers to heat or sources of ignition, as they may contain explosive vapors.[1][3]
Step-by-Step Disposal Procedure
The following procedure outlines the general steps for the safe disposal of this compound.
-
Initial Assessment and Waste Identification :
-
Clearly label all containers with this compound waste.
-
Determine if the waste is contaminated with other substances, as this may affect the disposal method.
-
-
Containment of Spills :
-
In the event of a spill, immediately stop the leak if it is safe to do so.[1]
-
Move containers from the spill area.[1]
-
Use spark-proof tools and explosion-proof equipment during cleanup.[1]
-
Prevent the spilled material from entering soil, waterways, drains, and sewers by using dikes, absorbents, or absorbent booms.[1][2]
-
-
Waste Collection and Storage :
-
Engaging a Licensed Waste Disposal Contractor :
-
Contact a certified hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.
-
Provide the contractor with all necessary information about the waste, including its composition and any contaminants.
-
-
Documentation :
-
Maintain detailed records of the amount of this compound waste generated, its storage location, and the date and method of disposal.
-
Retain all documentation provided by the waste disposal contractor, including manifests and certificates of disposal.
-
This compound Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final disposal.
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: This document provides a general overview of this compound disposal procedures based on publicly available safety data sheets. It is not a substitute for comprehensive training and adherence to specific institutional and regulatory guidelines. Always consult your organization's safety officer and the relevant Safety Data Sheet (SDS) for detailed and specific instructions.
References
Essential Safety and Logistical Information for Handling JP-8
For researchers, scientists, and drug development professionals, ensuring safety during the handling of hazardous materials like Jet Propellant 8 (JP-8) is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure to JP-8, which is a flammable liquid and vapor that can cause skin and eye irritation, respiratory issues, and is a suspected carcinogen.[1][2] The following table summarizes the required PPE for handling JP-8.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical-resistant goggles should be worn to protect against splashes.[3] A full face shield is recommended when there is a significant risk of splashing.[4] |
| Hand Protection | Chemical-Resistant Gloves | Impervious gloves are necessary to prevent skin contact.[4] Nitrile or Viton gloves are often recommended for handling petroleum distillates. Always check the manufacturer's compatibility chart. |
| Body Protection | Protective Clothing | Wear long-sleeved shirts and pants to cover exposed skin.[5] For larger quantities or potential for significant splashing, a full-body suit made of chemically resistant and antistatic material is required. |
| Respiratory Protection | Respirator | In areas with inadequate ventilation or where vapor concentrations may exceed exposure limits, an approved respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) must be used.[4][6] |
| Foot Protection | Closed-Toe Shoes or Boots | Chemical-resistant boots, preferably with steel toes, are necessary to protect against spills and physical hazards.[3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing the risks associated with JP-8.
1. Preparation and Area Setup:
-
Ensure the work area is well-ventilated. Use of a chemical fume hood is strongly recommended.[7]
-
Verify that eyewash stations and safety showers are readily accessible and operational.[7]
-
Remove all potential ignition sources from the handling area, including open flames, sparks, and hot surfaces.[1][6][8]
-
Use only non-sparking tools and explosion-proof equipment.[6][8]
-
Ground and bond all containers and transfer equipment to prevent static discharge.[1][4]
2. Donning PPE:
-
Inspect all PPE for damage before use.[5]
-
Don PPE in the following order: protective clothing, respirator, eye and face protection, and gloves.
3. Handling and Transfer:
-
When transferring JP-8, do so slowly to minimize splashing and vapor generation.
-
Do not siphon JP-8 by mouth.[4]
4. Post-Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
-
Contaminated clothing should be removed immediately and laundered before reuse.[4] Discard contaminated leather items.[4]
-
Properly doff and store reusable PPE.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with water and soap.[1] Seek medical attention if irritation develops.[1]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open.[1][4] Seek prompt medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[1][4][8] This can cause the chemical to enter the lungs, which can be fatal.[1] Seek immediate medical attention.[1][8]
-
Spill Response: In the event of a spill, evacuate non-essential personnel and eliminate all ignition sources. Contain the spill using non-combustible absorbent materials like sand or earth.[8]
Disposal Plan
-
All waste, including used JP-8, contaminated absorbent materials, and disposable PPE, must be considered hazardous waste.
-
Collect waste in properly labeled, sealed containers.
-
Dispose of all waste in accordance with local, regional, national, and international regulations.[1][8] This should be handled by a licensed waste disposal contractor.[8]
JP-8 Handling Workflow
Caption: Logical workflow for the safe handling of JP-8 from preparation to disposal.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
